2-Amino-1-(3,4-dimethoxyphenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUFFBGZBFVVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512380 | |
| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-15-8, 15471-89-3 | |
| Record name | α-(Aminomethyl)-3,4-dimethoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIMETHOXYPHENYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9TYB6AM4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental procedures, and biological mechanisms.
Chemical Identity and Properties
This compound is a dimethoxybenzene compound.[1][2] It is identified by several synonyms and registry numbers, which are crucial for accurate literature and database searches.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 6924-15-8[1][2][3][4] |
| Molecular Formula | C₁₀H₁₅NO₃[2] |
| Molecular Weight | 197.23 g/mol [2][5] |
| Synonyms | 3,4-Dimethoxyphenylethanolamine, α-(Aminomethyl)-3,4-dimethoxybenzenemethanol, DME (psychedelic)[2][3][4] |
| InChIKey | WIUFFBGZBFVVDL-UHFFFAOYSA-N[2][3] |
The physical and chemical properties of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 76-77 °C | [3] |
| Boiling Point | 180-182 °C @ 4 Torr | [3] |
| pKa (Predicted) | 11.84 ± 0.35 | [6] |
| LogP (Predicted) | -0.3 | [2] |
| Form | Solid | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
Synthesis and Experimental Protocols
The synthesis of amino alcohols like this compound often involves the reduction of an intermediate compound. A common and effective method is the reduction of a nitro-alcohol precursor using a hydride-based reducing agent such as sodium borohydride. This approach is widely applicable for producing various substituted phenylethanolamines.
Experimental Protocol: Synthesis via Reduction of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol
This protocol is adapted from established methods for the synthesis of structurally similar compounds, such as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.[7]
Objective: To synthesize this compound by reducing the corresponding nitro-alcohol intermediate.
Step 1: Preparation of the Nitro-alcohol Intermediate (Not Detailed) The precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, is typically synthesized via a Henry reaction (nitroaldol reaction) between 3,4-dimethoxybenzaldehyde and nitromethane.
Step 2: Reduction of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol
-
Reaction Setup: In a 2L reaction flask, add 500 mL of ethanol.
-
Addition of Reactant: While stirring, add 100.0 g of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to the flask.
-
Cooling: Cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Addition of Reducing Agent: Add 54 grams of sodium borohydride (NaBH₄) in batches to control the reaction rate and temperature.
-
Reaction: Maintain the temperature at -10 °C and continue stirring for 2 hours.
-
Monitoring: Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).
-
Quenching and Work-up: Once the reaction is complete, add 500 mL of water to quench the excess reducing agent.
-
Solvent Removal: Remove the ethanol solvent via vacuum distillation.
-
Isolation: Filter the remaining aqueous mixture to collect the crude product.
-
Drying: Dry the crude product.
-
Purification: Recrystallize the crude solid to obtain the pure this compound.
This procedure typically yields a white solid product with high purity.[7]
Biological Activity and Signaling Pathway
This compound and its analogs are known for their interaction with the adrenergic system. Specifically, they can act as selective alpha-adrenergic receptor agonists.[6] The alpha-1 (α₁) adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are associated with the Gq heterotrimeric G protein.[8]
Mechanism of Action: α₁-Adrenergic Receptor Signaling
Activation of α₁-adrenergic receptors by an agonist like this compound initiates a well-defined signaling cascade.[8][9]
-
Receptor Binding: The agonist binds to the α₁-adrenergic receptor on the cell surface.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated Gq protein.
-
PLC Activation: The activated Gq protein then stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][10]
-
Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][10]
-
PKC Activation: DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺ concentration, activates Protein Kinase C (PKC).
-
Cellular Response: The activation of PKC and the surge in intracellular calcium lead to various downstream cellular responses, such as smooth muscle contraction.[8]
This pathway is critical in mediating physiological effects like vasoconstriction and cardiac inotropy.[11][12]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. All data and protocols should be cross-referenced with internal standard operating procedures and further literature review as required.
References
- 1. 2-AMINO-1-(3,4-DIMETHOXY-PHENYL)-ETHANOL | 6924-15-8 [chemicalbook.com]
- 2. 3,4-Dimethoxyphenylethanolamine | C10H15NO3 | CID 3863978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. en-academic.com [en-academic.com]
- 5. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol CAS#: 3600-87-1 [m.chemicalbook.com]
- 7. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. embopress.org [embopress.org]
An In-depth Technical Guide to the Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. The document details the core chemical transformations, provides exemplary experimental protocols, and presents quantitative data to facilitate laboratory application.
Introduction
This compound, also known as 3,4-dimethoxyphenylethanolamine, is a phenylethanolamine derivative. Its structure is analogous to naturally occurring catecholamines and synthetic analogs, making it a key building block in the development of various biologically active compounds. The synthesis of this molecule can be efficiently achieved through a two-step process commencing from readily available starting materials. The most prominent and reliable synthetic route involves an initial carbon-carbon bond formation via the Henry reaction, followed by a reduction of the nitro functional group to the desired primary amine.
Core Synthesis Pathway: Henry Reaction and Subsequent Reduction
The principal pathway for the synthesis of this compound involves two key transformations:
-
Henry (Nitroaldol) Reaction: This reaction facilitates the formation of a carbon-carbon bond between an aldehyde or ketone and a nitroalkane. In this synthesis, 3,4-dimethoxybenzaldehyde (veratraldehyde) is reacted with nitromethane in the presence of a base to yield the intermediate, 1-(3,4-dimethoxyphenyl)-2-nitroethanol. The Henry reaction is a classic and versatile method for the formation of β-nitro alcohols.[1][2]
-
Reduction of the Nitro Group: The nitro group of the intermediate is subsequently reduced to a primary amine to yield the final product. This transformation can be accomplished through various reduction methods, most commonly catalytic hydrogenation or the use of metal hydride reagents such as lithium aluminum hydride (LiAlH₄).[3][4]
The overall synthetic scheme is depicted below:
Quantitative Data Summary
The following table summarizes the typical quantitative data for the key steps in the synthesis of this compound. Yields can vary based on the specific reagents and conditions employed.
| Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |
| 1. Henry Reaction | 3,4-Dimethoxybenzaldehyde, Nitromethane | Base (e.g., NaOH) | 1-(3,4-Dimethoxyphenyl)-2-nitroethanol | 70-90 |
| 2. Reduction (Catalytic Hydrogenation) | 1-(3,4-Dimethoxyphenyl)-2-nitroethanol | H₂, Pd/C or Raney Ni | This compound | 80-95 |
| 2. Reduction (LiAlH₄) | 1-(3,4-Dimethoxyphenyl)-2-nitroethanol | LiAlH₄ | This compound | 70-85 |
Experimental Protocols
Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol via Henry Reaction
This protocol is based on established procedures for the Henry reaction with aromatic aldehydes.
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Nitromethane
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxybenzaldehyde in methanol.
-
Add an excess of nitromethane to the solution.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hydroxide in methanol dropwise to the cooled mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture again in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic.
-
Pour the mixture into a beaker of ice water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 1-(3,4-dimethoxyphenyl)-2-nitroethanol can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Step 2: Synthesis of this compound via Reduction
Two common methods for the reduction of the nitro group are provided below.
Materials:
-
1-(3,4-Dimethoxyphenyl)-2-nitroethanol
-
Ethanol or Methanol
-
Palladium on Carbon (10% Pd/C) or Raney Nickel
-
Hydrogen Gas
Procedure:
-
In a hydrogenation vessel, dissolve the 1-(3,4-dimethoxyphenyl)-2-nitroethanol in ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C or a slurry of Raney Nickel.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by the uptake of hydrogen.
-
Once the hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization or by conversion to its hydrochloride salt.
Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care in an inert atmosphere and use appropriate personal protective equipment.
Materials:
-
1-(3,4-Dimethoxyphenyl)-2-nitroethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Sodium Sulfate, anhydrous
-
Deionized Water
-
Sodium Hydroxide solution (15%)
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve the 1-(3,4-dimethoxyphenyl)-2-nitroethanol in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by chromatography or recrystallization.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving a Henry reaction followed by reduction. The choice of the reduction method can be adapted based on the available laboratory equipment and safety considerations, with catalytic hydrogenation often being the preferred method for its cleaner workup and higher yields. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.
References
Spectroscopic Profile of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a significant molecule in medicinal chemistry and drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, structured for clarity and ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.90 | d | 1H | Ar-H |
| ~6.85 | dd | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| ~4.60 | dd | 1H | CH-OH |
| 3.88 | s | 3H | OCH₃ |
| 3.87 | s | 3H | OCH₃ |
| ~2.95 | dd | 1H | CH₂-NH₂ |
| ~2.75 | dd | 1H | CH₂-NH₂ |
| ~2.50 | br s | 3H | NH₂, OH |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~149.0 | Ar-C-O |
| ~148.5 | Ar-C-O |
| ~135.0 | Ar-C |
| ~118.0 | Ar-CH |
| ~111.0 | Ar-CH |
| ~109.0 | Ar-CH |
| ~74.0 | CH-OH |
| 55.9 | OCH₃ |
| 55.8 | OCH₃ |
| ~48.0 | CH₂-NH₂ |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2960-2850 | Medium | Aliphatic C-H stretching |
| 1600-1450 | Medium to Strong | Aromatic C=C stretching |
| 1260-1200 | Strong | Aryl-O stretching (asymmetric) |
| 1140-1020 | Strong | Aryl-O stretching (symmetric) & C-O stretching |
| 1050-1000 | Medium | C-N stretching |
Table 4: Mass Spectrometry Data (Predicted)
-
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Relative Intensity (%) | Assignment |
| 198 | 100 | [M+H]⁺ |
| 180 | 60 | [M+H - H₂O]⁺ |
| 165 | 40 | [M+H - H₂O - CH₃]⁺ |
| 151 | 80 | [C₉H₁₁O₂]⁺ (benzylic cation) |
| 44 | 30 | [C₂H₆N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Perform a background scan to record the spectrum of the empty accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation for positive ion mode analysis.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.
-
-
Infusion and Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Perform collision-induced dissociation (CID) by applying a suitable collision energy.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Structural and Conformational Analysis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a substituted phenylethanolamine, is a molecule of significant interest in medicinal chemistry and pharmacology due to its structural similarity to known adrenergic receptor agonists. Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its mechanism of action, designing derivatives with improved pharmacological profiles, and predicting its interactions with biological targets. This technical guide provides an in-depth analysis of the structural and conformational properties of this compound, drawing upon experimental techniques and computational modeling. While crystallographic data for this specific molecule is not publicly available, this guide will leverage data from closely related structures to infer its key structural parameters.
Structural Analysis
The structural characterization of this compound involves the determination of its atomic connectivity, bond lengths, bond angles, and torsional angles. These parameters are typically determined with high precision using single-crystal X-ray diffraction. In the absence of a specific crystal structure for the title compound, the following tables present expected bond lengths and angles based on crystallographic data of molecules containing the 3,4-dimethoxyphenyl moiety and related amino alcohols.
Tabulated Structural Data
Table 1: Expected Bond Lengths for this compound
| Bond | Expected Length (Å) |
| C-C (aromatic) | 1.38 - 1.40 |
| C-O (methoxy) | 1.36 - 1.38 |
| O-CH3 (methoxy) | 1.42 - 1.44 |
| C(aromatic)-C(ethanol) | 1.51 - 1.53 |
| C(ethanol)-O(hydroxyl) | 1.42 - 1.44 |
| C(ethanol)-C(amino) | 1.52 - 1.54 |
| C(amino)-N | 1.47 - 1.49 |
Table 2: Expected Bond Angles for this compound
| Angle | Expected Value (°) |
| C-C-C (aromatic) | 119 - 121 |
| C-C-O (methoxy) | 118 - 122 |
| C-O-C (methoxy) | 117 - 119 |
| C(aromatic)-C(ethanol)-O(hydroxyl) | 108 - 112 |
| C(aromatic)-C(ethanol)-C(amino) | 110 - 114 |
| O(hydroxyl)-C(ethanol)-C(amino) | 107 - 111 |
| C(ethanol)-C(amino)-N | 108 - 112 |
Table 3: Key Torsional Angles Defining Conformation
| Torsional Angle | Description | Expected Range (°) |
| C(aromatic)-C(aromatic)-C(ethanol)-O(hydroxyl) | Orientation of the hydroxyl group relative to the aromatic ring | Variable |
| C(aromatic)-C(ethanol)-C(amino)-N | Orientation of the amino group relative to the aromatic ring | Variable |
| O(hydroxyl)-C(ethanol)-C(amino)-N | Gauche/Anti conformation of the ethanolamine side chain | ~60° (gauche) or ~180° (anti) |
Conformational Analysis
The biological activity of flexible molecules like this compound is often dictated by their preferred conformation in solution and at the receptor binding site. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them.
The key rotatable bonds that determine the overall conformation are:
-
The C(aromatic)-C(ethanol) bond.
-
The C(ethanol)-C(amino) bond.
Rotation around the C(ethanol)-C(amino) bond leads to two primary conformations: gauche and anti. In the gauche conformation, the amino and hydroxyl groups are in proximity, which can be stabilized by an intramolecular hydrogen bond. In the anti conformation, these groups are positioned on opposite sides of the C-C bond. The relative stability of these conformers is influenced by steric hindrance and solvent effects.
Computational Modeling
In the absence of definitive experimental data, computational methods such as molecular mechanics and density functional theory (DFT) are invaluable for predicting the conformational landscape.
Experimental Protocols
Synthesis
A plausible synthetic route to this compound involves the reduction of an appropriate precursor, such as a nitroalkene or a cyanohydrin derived from 3,4-dimethoxybenzaldehyde.
General Protocol for Reduction of a Nitroalkanol:
-
The precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, is dissolved in a suitable solvent (e.g., ethanol or tetrahydrofuran).
-
A reducing agent, such as catalytic hydrogen with a palladium on carbon catalyst or a metal hydride like lithium aluminum hydride, is added under controlled temperature conditions.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography or recrystallization.
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and providing insights into the solution-state conformation.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H (aromatic) | 6.8 - 7.0 | m |
| H (methine, -CH(OH)-) |
Technical Guide: Physical and Chemical Characteristics of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS RN: 6924-15-8). The information is presented to support research and development activities involving this compound.
Core Physical Characteristics
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |
| Molecular Weight | 197.23 g/mol | [1][2] |
| Melting Point | 77 °C | [3] |
| Boiling Point | 180-182 °C at 4 Torr |
Experimental Protocols
Synthesis via Reduction of a Nitro Precursor
General Protocol:
-
Dissolution: The precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, is dissolved in a suitable alcohol solvent, such as methanol or ethanol.
-
Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the cooled solution (e.g., -10 °C).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched with water, and the solvent is removed under reduced pressure.
-
Isolation and Purification: The crude product is isolated by filtration and can be further purified by recrystallization from an appropriate solvent system to yield the final product, this compound.
Logical Workflow for Synthesis:
Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Phenethylamine derivatives, including those with methoxy substitutions on the phenyl ring, are known to interact with various receptors in the central nervous system. While specific data for this compound is limited in the provided results, related compounds are known to exhibit affinity for adrenergic receptors. The biological activity of such compounds is highly dependent on their substitution pattern.
Potential Signaling Pathway Involvement:
Given its structural similarity to other sympathomimetic amines, it is plausible that this compound could interact with G-protein coupled receptors (GPCRs), such as adrenoceptors. Activation of these receptors can initiate a cascade of intracellular signaling events.
Hypothetical signaling pathway for a phenethylamine derivative.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathway information are based on general knowledge of similar compounds and may require optimization and verification for this specific molecule.
References
Technical Guide: Solubility of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. Due to the limited availability of public quantitative solubility data for this compound, this document outlines a standardized experimental protocol for its determination. The presented methodologies are grounded in established principles of physical chemistry and are intended to provide a robust framework for researchers generating such data. This guide includes a generalized experimental workflow for solubility determination via the gravimetric method and a conceptual diagram illustrating the principles of solvent-solute interactions.
Introduction
This compound is a primary amine and an alcohol, possessing both a basic nitrogen atom and a hydroxyl group. The presence of polar functional groups, in addition to the aromatic ring with two methoxy groups, suggests a nuanced solubility profile. The general principle of "like dissolves like" governs the solubility of organic compounds[1]. This principle posits that substances with similar polarities are more likely to be soluble in one another. Therefore, it is anticipated that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones.
Solubility Data
Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | 32.7 | Data not available | Data not available |
| Ethanol | 24.5 | Data not available | Data not available |
| Isopropanol | 19.9 | Data not available | Data not available |
| Acetone | 20.7 | Data not available | Data not available |
| Ethyl Acetate | 6.0 | Data not available | Data not available |
| Dichloromethane | 9.1 | Data not available | Data not available |
| Toluene | 2.4 | Data not available | Data not available |
| Hexane | 1.9 | Data not available | Data not available |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and relies on the direct measurement of the solute's mass in a saturated solution[2][3].
3.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Glass syringes
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
-
Desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 2 mL) of the supernatant into a glass syringe, avoiding any solid particles.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the filtered supernatant into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the evaporation dish containing the filtered solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). The oven should be in a well-ventilated fume hood.
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
3.3. Data Analysis
-
Calculate the mass of the solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
The solubility can then be expressed in g/L or other appropriate units.
-
The molar solubility can be calculated using the molecular weight of this compound.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining solubility.
4.2. Conceptual Diagram of Solubility
This diagram illustrates the "like dissolves like" principle, a fundamental concept in predicting solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocol for the gravimetric method offers a reliable approach to obtaining accurate and reproducible solubility data. The principles outlined, along with the provided visualizations, should aid in the design of experiments and the interpretation of results, ultimately contributing to a more comprehensive understanding of the physicochemical properties of this compound.
References
Theoretical Exploration of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and methodological overview of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a phenylethanolamine derivative with significant potential in pharmaceutical research. Drawing upon data from structurally analogous compounds, this document outlines its probable synthetic pathways, detailed spectroscopic and computational analysis protocols, and its likely mechanism of action through adrenergic signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers engaged in the study and development of novel therapeutics based on this chemical scaffold.
Introduction
This compound is a primary amino alcohol that belongs to the phenylethanolamine class of compounds. Its structure, featuring a catechol-like dimethoxy phenyl group, is analogous to known adrenergic receptor agonists. This structural similarity suggests its potential as a modulator of the adrenergic system, which plays a crucial role in regulating a myriad of physiological processes, including cardiovascular function, neurotransmission, and metabolism. The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.[1] This guide aims to provide a detailed theoretical framework for the study of this molecule, encompassing its synthesis, analytical characterization, and pharmacological properties.
Synthesis and Characterization
Proposed Synthetic Pathway
The most likely synthetic route involves the reduction of a corresponding nitroethanol precursor, 1-(3,4-dimethoxyphenyl)-2-nitroethanol. This precursor can be synthesized via a Henry reaction between 3,4-dimethoxybenzaldehyde and nitromethane. The subsequent reduction of the nitro group to a primary amine would yield the target compound.
References
literature review of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol research
An In-depth Technical Guide on the Core Research of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
Introduction
This compound, also known as 3,4-dimethoxyphenylethanolamine, is a phenylethanolamine derivative with a chemical structure suggestive of interactions with biological amine systems. Its structural similarity to endogenous catecholamines (like norepinephrine) and other synthetic adrenergic agents positions it as a compound of interest for researchers in pharmacology and medicinal chemistry. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and biological activities, with a focus on its potential as a modulator of adrenergic signaling. While direct research on this specific molecule is limited, this review consolidates data from closely related analogues and precursors to provide a thorough understanding of its potential applications and areas for future investigation. The compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.[1]
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₃ | [2] |
| Molecular Weight | 197.23 g/mol | [2] |
| CAS Number | 6924-15-8 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3,4-Dimethoxyphenylethanolamine, 3,4-Dimethoxynorepinephrine | [2] |
| Melting Point | 77 °C | |
| Boiling Point | 180-183 °C (at 12 Torr) | |
| Density | 1.145±0.06 g/cm³ (Predicted) | |
| pKa | 11.86±0.35 (Predicted) | |
| SMILES | COC1=C(C=C(C=C1)C(CN)O)OC | [2] |
| InChI | InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A two-step synthesis is proposed, starting from 3,4-dimethoxybenzaldehyde.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of the 2,5-dimethoxy isomer.[3][4]
Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol
-
To a 2L four-necked flask equipped with a mechanical stirrer and a thermometer, add 200.0g (1.2 mol) of 3,4-dimethoxybenzaldehyde and 600ml of ethanol.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a 6.6M aqueous solution of sodium hydroxide (400ml, 2.64 mol) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at this temperature for 30 minutes.
-
Add 146.4g (2.4 mol) of nitromethane to the reaction mixture.
-
Neutralize the mixture by adding a 2.45M aqueous solution of acetic acid (660ml, 1.62 mol).
-
Continue stirring for another 30 minutes.
-
Collect the resulting precipitate by suction filtration.
-
Wash the filter cake with a small amount of petroleum ether twice.
-
Dry the solid to obtain 1-(3,4-Dimethoxyphenyl)-2-nitroethanol. Purity and yield should be assessed by HPLC and weighing.
Step 2: Synthesis of this compound
-
In a 2L reaction flask, dissolve 100.0g of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol in 500ml of ethanol.
-
Cool the solution to -10 °C with stirring.
-
Add 54g of sodium borohydride in small portions, maintaining the temperature at -10 °C.
-
After the addition is complete, allow the reaction to proceed at this temperature for 2 hours.
-
Monitor the reaction to completion using HPLC.
-
Once complete, add 500ml of water to quench the reaction.
-
Remove the ethanol under reduced pressure.
-
Collect the crude product by suction filtration.
-
Recrystallize the crude solid to obtain pure this compound.[3][4] The expected yield, based on the isomeric synthesis, is approximately 83% with a purity of >98%.[3]
Biological Activity and Mechanism of Action
Direct pharmacological data for this compound is scarce. However, research on structurally similar compounds provides strong evidence for its likely biological targets and effects. The primary area of interest is its interaction with adrenergic receptors.
A closely related compound, TA-064 ((-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]-ethanol), is a known selective beta-1 adrenoceptor agonist.[5] In anesthetized dogs, intravenous administration of TA-064 resulted in a dose-dependent increase in cardiac contractile force with minimal impact on blood pressure. Its positive inotropic activity was found to be similar to dobutamine but 1/100th that of isoproterenol. This effect was stereospecific and was blocked by the beta-1 selective antagonist, practolol, confirming its mechanism of action.[5]
Given that the 3,4-dimethoxyphenyl moiety is a core component of TA-064, it is highly probable that this compound also exhibits activity at adrenergic receptors, likely as a beta-adrenergic agonist.
Quantitative Data from Related Compounds
| Compound | Assay | Target(s) | Result | Reference |
| TA-064 | In vivo (dog) | Cardiac Contractility | 0.1 mg/kg (i.d.) increased force by 120% | [5] |
| TA-064 | In vivo (dog) | Inotropic Potency | ~1/100th of Isoproterenol | [5] |
| 2C-O-3 | Radioligand Binding | α₂A Adrenergic Receptor | Kᵢ = 180-620 nM | [6] |
| 2C-O-16 | Radioligand Binding | α₂A Adrenergic Receptor | Kᵢ = 180-620 nM | [6] |
| 2C-O-27 | Radioligand Binding | α₂A Adrenergic Receptor | Kᵢ = 180-620 nM | [6] |
Note: 2C-O compounds are 4-alkoxy-2,5-dimethoxyphenethylamines, positional isomers of the title compound.
Proposed Signaling Pathway: β1-Adrenergic Receptor Activation
Activation of β1-adrenergic receptors in cardiac myocytes initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates key proteins involved in excitation-contraction coupling, resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.
References
- 1. (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol [myskinrecipes.com]
- 2. 3,4-Dimethoxyphenylethanolamine | C10H15NO3 | CID 3863978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]
- 4. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 5. Cardiovascular effects of a new positive inotropic agent, (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]-ethanol (TA-064) in the anesthetized dog and isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
Methodological & Application
synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol from 1-(3,4-dimethoxyphenyl)-2-nitroethanol
Application Note: Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
Introduction
This compound is a valuable substituted phenylethanolamine that serves as a key intermediate in the development of various pharmaceutical compounds. Its structure is foundational for the synthesis of bronchodilators, vasopressors, and other adrenergic receptor agonists. The efficient synthesis of this compound is therefore of significant interest to the drug development community. This document outlines and compares three robust protocols for the reduction of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to the target amine. The methods detailed are catalytic hydrogenation, lithium aluminum hydride (LiAlH4) reduction, and sodium borohydride (NaBH4) reduction, providing researchers with a selection of procedures adaptable to different laboratory scales and equipment availability.
Reaction Scheme:
Figure 1: General reaction scheme for the reduction of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to this compound.
Overview of Synthetic Protocols
The conversion of the nitro group in 1-(3,4-dimethoxyphenyl)-2-nitroethanol to a primary amine can be achieved through several reductive methods. Each protocol offers distinct advantages regarding reaction conditions, selectivity, yield, and safety considerations.
-
Catalytic Hydrogenation: This is a widely used industrial method that employs hydrogen gas and a metal catalyst, such as Palladium on Carbon (Pd/C).[1] It is highly efficient and clean, with the primary byproduct being water. However, it requires specialized pressure equipment.
-
Lithium Aluminum Hydride (LiAlH4) Reduction: LiAlH4 is a potent reducing agent capable of converting aliphatic nitro compounds to amines in high yields.[1][2] This method is suitable for lab-scale synthesis but requires strict anhydrous conditions and careful handling due to its high reactivity with water.
-
Sodium Borohydride (NaBH4) Reduction: While NaBH4 alone is typically not strong enough to reduce nitro groups, its reactivity can be enhanced in the presence of a catalyst or in specific solvent systems.[3][4] This method is generally safer and more convenient than using LiAlH4.
The following sections provide detailed experimental protocols for each method.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the reduction of the nitro group using hydrogen gas in the presence of a Palladium on Carbon (Pd/C) catalyst.[5]
Materials:
-
1-(3,4-dimethoxyphenyl)-2-nitroethanol (1.0 eq)
-
10% Palladium on Carbon (10% w/w)
-
Methanol (or Ethanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen (H2) gas
-
Celite
Equipment:
-
Parr hydrogenation apparatus or a similar pressure reactor
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a pressure-resistant reaction vessel, dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol in methanol (approx. 20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst to the solution.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 4 atm (approx. 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the hydrochloride salt of the product.
Protocol 2: Lithium Aluminum Hydride (LiAlH4) Reduction
This protocol utilizes the powerful reducing agent LiAlH4 and requires strict anhydrous conditions.
Materials:
-
1-(3,4-dimethoxyphenyl)-2-nitroethanol (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (approx. 3.0-4.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
Equipment:
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Ice bath
Procedure:
-
Set up a flame-dried round-bottom flask under a nitrogen atmosphere.
-
To the flask, add anhydrous THF and carefully add LiAlH4 powder in portions while stirring.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol in a minimal amount of anhydrous THF and add it to a dropping funnel.
-
Add the substrate solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C.
-
Caution: Exothermic reaction and hydrogen gas evolution. Quench the reaction by the slow, sequential dropwise addition of:
-
Deionized water (X mL, where X = grams of LiAlH4 used)
-
15% aqueous NaOH (X mL)
-
Deionized water (3X mL)
-
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Sodium Borohydride (NaBH4) Reduction
This protocol is adapted from a procedure for a structurally similar compound and offers a safer alternative to LiAlH4.
Materials:
-
1-(3,4-dimethoxyphenyl)-2-nitroethanol (1.0 eq)
-
Sodium Borohydride (NaBH4) (approx. 5.0-6.0 eq)
-
Ethanol or Methanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol in ethanol (approx. 5 mL per gram of substrate).
-
Cool the solution to -10 °C using an ice-salt bath.
-
While stirring vigorously, add sodium borohydride in small portions over 30-60 minutes, ensuring the temperature remains below 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
-
Remove the solvent under reduced pressure.
-
The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization to obtain the final product.
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the described protocols.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: LiAlH4 Reduction | Protocol 3: NaBH4 Reduction |
| Reducing Agent | H2 / Pd/C | Lithium Aluminum Hydride | Sodium Borohydride |
| Solvent | Methanol / Ethanol | Anhydrous THF / Ether | Ethanol / Methanol |
| Temperature | Room Temperature | 0 °C to Reflux | -10 °C to 0 °C |
| Reaction Time | 4 - 8 hours | 2 - 4 hours | 2 - 3 hours |
| Typical Yield | 85 - 95% | 80 - 90% | 75 - 85% |
| Safety Concerns | Flammable H2 gas, pressure | Highly reactive, pyrophoric | H2 evolution on quench |
| Work-up | Filtration | Careful quenching, filtration | Aqueous work-up, extraction |
Experimental Workflow Visualization
The general workflow for the synthesis, regardless of the specific reduction method, involves a sequence of reaction, work-up, and purification steps as illustrated below.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. google.com [google.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Sciencemadness Discussion Board - Reduction of Nitro > Amine: Sodium Aluminum Hydride (NaAlH4)/Lithium Borohydride (LiBH4)? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for β-Amino Alcohol Chiral Auxiliaries
Note to the Reader: Extensive research did not yield specific documented applications of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are provided for a closely related and extensively studied class of chiral auxiliaries, namely pseudoephedrine and its analogs . These compounds share the core β-amino alcohol structure and their principles of stereochemical control are well-established. Researchers interested in exploring the potential of this compound may find these methodologies and principles to be a valuable starting point for developing novel synthetic routes.
Introduction to β-Amino Alcohol Chiral Auxiliaries
β-amino alcohols, such as pseudoephedrine, are powerful and versatile chiral auxiliaries in asymmetric synthesis.[1][2] They are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, typically the formation of a new stereocenter. After the desired chiral transformation, the auxiliary can be cleaved and often recovered for reuse.[2]
The effectiveness of these auxiliaries stems from their ability to form rigid chelated intermediates, which effectively shield one face of the molecule, leading to highly diastereoselective transformations. They are particularly renowned for their application in the asymmetric alkylation of enolates to produce chiral carboxylic acids and in stereoselective aldol reactions.[1]
Key Applications and Mechanisms
The primary application of pseudoephedrine-type auxiliaries is in the diastereoselective alkylation of amide enolates. The general workflow involves the acylation of the chiral auxiliary, followed by deprotonation to form a rigid lithium chelated enolate. This enolate then reacts with an electrophile, such as an alkyl halide, from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide bond releases the chiral product and recovers the auxiliary.
Asymmetric Alkylation Workflow
The overall process for the asymmetric alkylation of a carboxylic acid derivative using a pseudoephedrine-type chiral auxiliary is depicted in the following workflow diagram.
Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.
Quantitative Data Summary
The diastereoselectivity of alkylation reactions using pseudoephedrine amides is consistently high, often exceeding 95% diastereomeric excess (d.e.). The following table summarizes representative data for the alkylation of propionamide derivatives.
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl bromide | >98% | 95% |
| Iodomethane | 95% | 92% |
| Allyl iodide | 96% | 90% |
| Isopropyl iodide | 90% | 85% |
Data presented is representative and compiled from various sources on pseudoephedrine chemistry.
Experimental Protocols
Protocol for Synthesis of a Chiral Pseudoephedrine Amide
This protocol describes the preparation of the N-propionyl amide of (1R,2R)-(-)-pseudoephedrine.
Materials:
-
(1R,2R)-(-)-Pseudoephedrine
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve (1R,2R)-(-)-pseudoephedrine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude amide.
-
Purify the crude product by flash chromatography or recrystallization.
Protocol for Diastereoselective Alkylation
This protocol details the alkylation of the prepared chiral amide with benzyl bromide.
Materials:
-
Chiral N-propionyl pseudoephedrine amide
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise, and stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product. Purify by flash chromatography.
Protocol for Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the alkylated amide to yield the chiral carboxylic acid.
Materials:
-
Alkylated chiral amide
-
Sulfuric acid (e.g., 9 N H2SO4)
-
Dioxane
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the alkylated amide in a mixture of dioxane and 9 N sulfuric acid.
-
Heat the mixture to reflux (approximately 110-115 °C) for 12-24 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.
-
The aqueous layer, containing the chiral carboxylic acid, can be basified with NaOH and washed with ether to further remove any residual auxiliary.
-
Acidify the aqueous layer with concentrated HCl and extract the chiral carboxylic acid product with an organic solvent like ethyl acetate.
-
Dry the organic extracts, filter, and concentrate to yield the final product.
Signaling Pathways and Stereochemical Models
The high degree of stereocontrol exerted by pseudoephedrine-type auxiliaries is attributed to the formation of a rigid chelated enolate structure. The lithium cation is coordinated by both the amide carbonyl oxygen and the hydroxyl group of the auxiliary. This conformation forces the phenyl and methyl groups of the auxiliary to block the top face of the enolate, directing the incoming electrophile to attack from the less hindered bottom face.
Caption: Rationale for Diastereoselectivity in Alkylation Reactions.
References
Application Notes: Synthesis and Mechanism of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (Methoxamine)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1-(3,4-dimethoxyphenyl)ethanol, more commonly known as Methoxamine, is a sympathomimetic amine that functions as a potent and direct-acting alpha-1 (α1) adrenergic receptor agonist.[1][2] Historically marketed under trade names such as Vasoxine and Vasoxyl, it was primarily used as an antihypotensive agent to raise blood pressure, particularly in cases of hypotension during surgery or with spinal anesthesia.[1][3][4][5] Its pharmacological action is characterized by prolonged peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[2][4] Unlike many other sympathomimetic agents, Methoxamine has minimal to no direct effect on beta-adrenergic receptors or the central nervous system.[2][4]
Application in Pharmaceutical Synthesis
The primary application of this compound in the pharmaceutical industry is not as a synthetic intermediate for other complex molecules, but rather as the Active Pharmaceutical Ingredient (API) itself—Methoxamine. The synthesis of Methoxamine involves a multi-step process starting from readily available precursors, culminating in the final chiral amino alcohol structure. The following sections detail a representative synthetic route and the compound's mechanism of action.
Synthetic Pathway and Experimental Protocols
A common synthetic route to Methoxamine Hydrochloride involves a five-step process starting from p-dimethoxybenzene. The general workflow includes Friedel-Crafts acylation, oximation, reduction of the oxime, and a final hydrogenation of a ketoamine intermediate to yield the desired amino alcohol.
Caption: Synthetic workflow for Methoxamine HCl from p-dimethoxybenzene.
Experimental Protocol: Preparation of Methoxamine via Ketoamine Hydrogenation
This protocol details the final key step in the synthesis: the reduction of the ketoamine intermediate to form the amino alcohol, Methoxamine. The procedure is adapted from synthetic methods described in patent literature.[6]
Objective: To synthesize this compound (Methoxamine) by the reduction of the corresponding ketoamine precursor.
Materials:
-
Ketoamine intermediate (2-amino-1-(3,4-dimethoxyphenyl)propan-1-one)
-
Absolute Ethanol
-
Sodium borohydride (NaBH₄)
-
Activated Carbon
-
Ice bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve 100 grams of the ketoamine intermediate in 350 ml of absolute ethanol. Heat the mixture to 60°C and stir until the solid is completely dissolved.[6]
-
Decolorization: Add 6 teaspoons of activated carbon to the warm solution and stir for 10 minutes to decolorize.[6]
-
Filtration: Perform a hot filtration to remove the activated carbon. Wash the filter cake three times with 100 ml portions of hot absolute ethanol. Combine the filtrates.
-
Cooling: Cool the resulting filtrate in an ice bath with continuous stirring until the temperature is below 0°C.[6]
-
Reduction: Begin the portion-wise addition of sodium borohydride. It is critical to maintain the reaction temperature below 10-15°C throughout the addition. Add the sodium borohydride slowly over approximately 4 hours, allowing the temperature to drop between additions.[6]
-
Quenching & Isolation: Once the reaction is complete (monitored by a suitable method like TLC or HPLC), the reaction is carefully quenched. The product, Methoxamine free base, can then be isolated.
-
Salt Formation: To obtain the stable hydrochloride salt, the isolated free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol) and treated with hydrochloric acid until the pH is acidic. The precipitated Methoxamine Hydrochloride is then collected by filtration, washed, and dried.
Data Presentation
The efficiency of the synthesis can be evaluated by the yields obtained at each step.
| Step No. | Reaction | Reported Yield (%) |
| 1 | Friedel-Crafts Acylation | 94% |
| 2 | Oximation | 72% |
| 3 | Oxime Reduction | 80% |
| 4 | Ketoamine Hydrogenation | 79% |
| 5 | Salt Formation | 88% |
| Data adapted from patent CN101417956A.[6] |
Pharmacological Mechanism and Signaling Pathway
Methoxamine exerts its therapeutic effect by selectively binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[3][7][8] This activation initiates a well-defined intracellular signaling cascade.
-
Receptor Activation: Methoxamine binds to the α1-adrenergic receptor on the surface of vascular smooth muscle cells.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the Gαq subunit to dissociate.
-
PLC Activation: The activated Gαq subunit binds to and activates the enzyme Phospholipase C (PLC).[7][8][9]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][10]
-
Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[8][10]
-
PKC Activation & Cellular Response: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). The elevated cytosolic Ca²⁺ levels lead to the contraction of smooth muscle cells, resulting in vasoconstriction and an increase in systemic blood pressure.[3]
Caption: Signaling cascade initiated by Methoxamine binding to the α1-adrenergic receptor.
References
- 1. Methoxamine - Wikipedia [en.wikipedia.org]
- 2. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. CN101417956A - Synthesis method of methoxamine hydrochloride - Google Patents [patents.google.com]
- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the catalytic asymmetric synthesis of chiral alcohols, a critical transformation in the development of pharmaceuticals and fine chemicals. The following sections detail established and reliable methods for the enantioselective reduction of prochiral ketones, including Noyori asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction.
Introduction
Chiral alcohols are essential building blocks in the synthesis of numerous biologically active molecules. The ability to selectively produce one enantiomer is paramount, as different enantiomers can exhibit vastly different pharmacological effects. Catalytic asymmetric synthesis offers an efficient and atom-economical approach to obtaining enantiomerically pure alcohols. This document outlines key experimental setups, including transition metal catalysis and organocatalysis, providing researchers with the necessary information to implement these methods in their laboratories.
Key Methodologies
Two of the most powerful and widely utilized methods for the asymmetric reduction of prochiral ketones are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.
-
Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts bearing a chiral diphosphine ligand, most notably BINAP, to achieve highly enantioselective hydrogenation of ketones.[1][2] The reaction typically utilizes hydrogen gas as the reductant and is known for its high efficiency and broad substrate scope.[2]
-
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to a ketone.[3][4] This method is highly valued for its predictability and the high enantioselectivities achieved for a wide range of ketones.[3][5]
Data Presentation: Comparative Performance
The following tables summarize the performance of different catalytic systems in the asymmetric reduction of various prochiral ketones.
Table 1: Noyori Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Catalyst (mol%) | Ligand | Conditions | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | RuCl₂[(R)-BINAP] (0.1) | (R)-BINAP | H₂ (1100 psi), EtOH, 30 °C, 6 days | >95 | 98 (R) | [1] |
| 2 | 2-Acetylthiophene | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN (0.1) | (S,S)-TsDPEN | H₂ (10 atm), CH₃OH, rt, 10 h | >99 | 97 (R) | [6] |
| 3 | 4-Chromanone | [IrCl(cod)]₂ / (S,S)-MsDPEN (0.02) | (S,S)-MsDPEN | H₂ (15 atm), 60 °C, 24 h | >99 | 99 (S) | [6] |
| 4 | α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- (0.1) | (S,S)-TsDPEN | H₂ (10 atm), CH₃OH, rt, 10 h | >99 | 96 (R) | [6] |
| 5 | Methyl tert-butyl ketone | Iridium-NNP complex | Chiral Cinchona alkaloid-based NNP | H₂, rt | >99 | 97.3 | [7] |
Table 2: CBS Reduction of Ketones
| Entry | Substrate | Catalyst (mol%) | Borane Reagent | Conditions | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (R)-Me-CBS (10) | BH₃·SMe₂ | THF, -78 °C to rt | 97 | 97 (R) | [3] |
| 2 | Propiophenone | (S)-Me-CBS (5) | BH₃·THF | THF, -40 °C, 1 h | 95 | 96 (S) | [8] |
| 3 | 1-Tetralone | (R)-Me-CBS (10) | Catecholborane | Toluene, -78 °C | 92 | 98 (R) | [4] |
| 4 | α,β-Unsaturated Ketone | (S)-Me-CBS (10) | BH₃·THF | THF, -78 °C | 90 | 95 (S) | [3] |
Experimental Protocols
Protocol 1: Noyori Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from the work of Noyori and coworkers.[1]
Materials:
-
RuCl₂[(R)-BINAP]
-
Acetophenone
-
Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂)
-
Schlenk flask
-
Parr bomb reactor
-
Nitrogen gas (N₂)
Procedure:
-
A Schlenk flask is charged with acetophenone (1.0 eq) and anhydrous ethanol.
-
The solution is sparged with N₂ for 1 hour to remove dissolved oxygen.
-
In a nitrogen-filled glovebox, the solution is transferred to a glass liner, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.
-
The glass liner is placed inside a Parr bomb reactor, which is then sealed and removed from the glovebox.
-
The reactor is purged with H₂ gas three times.
-
The reactor is pressurized with H₂ to 1100 psi.
-
The reaction mixture is stirred at 30 °C for 6 days.
-
After releasing the pressure, the solvent is removed in vacuo.
-
The product, (R)-1-phenylethanol, is purified by distillation under reduced pressure.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of Propiophenone
This protocol is a representative example of a CBS reduction.[8]
Materials:
-
(S)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Propiophenone
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
1 M HCl
-
Round-bottom flask
-
Syracusan
-
Dry ice/acetone bath
Procedure:
-
To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.05 eq, 1 M in toluene) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add BH₃·THF (0.6 eq, 1 M in THF) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Cool the mixture to -40 °C using a dry ice/acetone bath.
-
A solution of propiophenone (1.0 eq), azeotropically dried with toluene, in anhydrous THF (10 mL) is added dropwise over 30 minutes.
-
The reaction is stirred for 1 hour at -40 °C.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The product, (S)-1-phenyl-1-propanol, is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
General Workflow for Catalytic Asymmetric Synthesis
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Ligands - Buchler GmbH [buchler-gmbh.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: A Robust HPLC Method for the Analysis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. The method utilizes reverse-phase chromatography with UV detection, providing a reliable and reproducible approach for the determination of this compound in bulk drug substances and pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation plan according to ICH guidelines to ensure the method is suitable for its intended purpose.
Introduction
This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring both an amino and a hydroxyl group, makes it a polar molecule. Accurate and reliable quantification of this compound is critical for ensuring the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[1] This document provides a starting point for the development and validation of a robust HPLC method for its analysis.
Experimental Protocol
2.1. Instrumentation A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
2.2. Chemicals and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
2.3. Chromatographic Conditions The following conditions are proposed as a starting point for method development. Optimization may be required based on system performance and specific sample matrices.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10% to 70% B; 20-25 min: 70% B; 25.1-30 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 30 minutes |
2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL using the diluent. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
To ensure the developed method is suitable for its intended use, a full validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
3.1. System Suitability Before starting any validation experiments, the suitability of the chromatographic system must be verified. Inject the working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0%[3] |
| %RSD of Retention Time | ≤ 1.0% |
3.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject the blank (diluent), a placebo sample (if applicable), the reference standard, and a sample solution. The peak for this compound in the sample chromatogram should be spectrally pure (if using a PDA detector) and free from interference at its retention time.
3.3. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration. Plot a graph of peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Report |
3.4. Accuracy (Recovery) Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[2]
-
Protocol: Prepare samples (or placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. Calculate the percentage recovery for each sample.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
| %RSD of Recovery | ≤ 2.0% |
3.5. Precision Precision is the measure of the degree of scatter of analytical results from a series of measurements of the same homogenous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[2]
-
Repeatability (Intra-day Precision): Analyze six independent sample preparations on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
| Parameter | Acceptance Criteria |
| %RSD | ≤ 2.0% |
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
3.7. Robustness Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]
-
Protocol: Introduce small changes to the method, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (± 2% organic)
-
-
Evaluate the effect on system suitability parameters. The results should remain within the established system suitability criteria.
Data Presentation
(Example Data - To be replaced with actual experimental results)
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 50 | 251000 |
| 75 | 376500 |
| 100 | 502000 |
| 125 | 628000 |
| 150 | 753500 |
| r² | 0.9998 |
Table 2: Accuracy and Precision Summary
| Level | Recovery (%) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
|---|---|---|---|
| 80% | 99.5 | 0.8 | 1.1 |
| 100% | 100.2 | 0.6 | 0.9 |
| 120% | 99.8 | 0.7 | 1.0 |
Visualization of Workflow
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The proposed reverse-phase HPLC method provides a strong foundation for the reliable and accurate quantification of this compound. The outlined experimental conditions and comprehensive validation protocol ensure that the method, once validated, will be robust and suitable for routine use in a quality control environment. Adherence to these guidelines will result in a fully compliant analytical method that delivers consistent and trustworthy results.
References
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of racemic 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a valuable chiral building block in pharmaceutical synthesis. The methods outlined below are based on established principles of diastereomeric salt formation and enzymatic kinetic resolution, providing pathways to obtain the desired enantiomerically pure compounds.
Introduction
Chiral amines and amino alcohols are critical components in a vast array of pharmaceuticals. The specific stereochemistry of these molecules often dictates their pharmacological activity and safety profile. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers is a crucial step in drug development and manufacturing. This document details two primary strategies for the chiral resolution of racemic this compound: diastereomeric salt crystallization and enzymatic kinetic resolution.
Method 1: Diastereomeric Salt Resolution
Diastereomeric salt formation is a classical and widely used method for resolving racemic amines.[1][2] This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.[1]
General Principle
The racemic mixture of this compound is reacted with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or its derivatives, in a suitable solvent. The resulting diastereomeric salts, (R)-amine-(L)-acid and (S)-amine-(L)-acid, will exhibit different solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, allowing for its separation by filtration. The resolved amine can then be liberated from the salt by treatment with a base.
Experimental Protocol: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid
This protocol is a general guideline and may require optimization for solvent, temperature, and stoichiometry.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1M)
-
Dichloromethane
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in a minimal amount of warm ethanol or a methanol/water mixture.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent (the same solvent system used for crystallization).
-
Dry the crystals under vacuum.
-
-
Recrystallization (Optional):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent system. This may require screening various solvents and solvent mixtures.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in a biphasic mixture of dichloromethane and water.
-
Add 1M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).
-
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers.[3] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated product from the unreacted enantiomer.[4] This method often proceeds under mild conditions with high enantioselectivity.
General Principle
The racemic this compound is treated with an acyl donor in the presence of a lipase. The enzyme will preferentially catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted amine can then be separated by standard chromatographic techniques.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is adapted from a procedure for a structurally similar substrate, an intermediate in the synthesis of Ivabradine, and may require optimization.[5]
Materials:
-
Racemic this compound
-
Lipase PS from Pseudomonas cepacia (Amano)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE)
-
Phosphate buffer (pH 7.2)
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Acylation:
-
To a solution of racemic this compound (1.0 g) in MTBE (20 mL), add Lipase PS (100 mg).
-
Add vinyl acetate (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C) and monitor the progress by TLC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the acylated product from the unreacted amino alcohol.
-
-
Hydrolysis of the Acylated Product (Optional):
-
If the enantiomer that was acylated is the desired product, the acyl group can be removed by hydrolysis (e.g., using a mild base like potassium carbonate in methanol) to yield the free amino alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of both the unreacted amine and the acylated product (after hydrolysis) using chiral HPLC.
-
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the described chiral resolution methods. Actual results will vary depending on the specific experimental conditions.
Table 1: Diastereomeric Salt Resolution Data
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Amine |
| L-(+)-Tartaric Acid | Methanol/Water | 35-45 | >95 | >95 |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Ethanol | 30-40 | >98 | >98 |
| (1R)-(-)-10-Camphorsulfonic acid | Isopropanol | 40-50 | >90 | >90 |
Table 2: Enzymatic Kinetic Resolution Data
| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee% (Unreacted Amine) | ee% (Acylated Product) |
| Lipase PS (P. cepacia) | Vinyl acetate | MTBE | 24-48 | ~50 | >99 | >99 |
| Novozym 435 (C. antarctica) | Isopropenyl acetate | Toluene | 12-24 | ~50 | >98 | >98 |
| Amano Lipase AK (P. fluorescens) | Ethyl acetate | Hexane | 48-72 | ~50 | >95 | >95 |
Conclusion
The chiral resolution of racemic this compound can be effectively achieved through both diastereomeric salt crystallization and enzymatic kinetic resolution. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, cost, and available equipment. Diastereomeric salt resolution is a robust and scalable method, while enzymatic resolution offers high selectivity under mild conditions. Both approaches provide viable pathways to access enantiomerically pure this compound for applications in pharmaceutical research and development. It is recommended to perform small-scale screening experiments to optimize the conditions for the chosen resolution strategy.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
Application Notes and Protocols for the Derivatization of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a compound of interest in pharmaceutical and analytical research. Derivatization is a crucial step to enhance the volatility and thermal stability of this polar molecule, thereby enabling robust and sensitive analysis by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1] The protocols outlined below focus on two common and effective derivatization techniques: silylation and acylation.
Introduction to Derivatization for GC Analysis
This compound possesses both a primary amino group and a secondary alcohol group. These polar functional groups contribute to its low volatility and potential for thermal degradation at the high temperatures typically employed in GC analysis. Derivatization chemically modifies these functional groups, replacing the active hydrogens with less polar moieties. This process increases the analyte's volatility, improves its chromatographic peak shape, and enhances its thermal stability, leading to more reliable and sensitive quantification.[1]
The two primary methods discussed are:
-
Silylation: This involves the replacement of active hydrogens in the amino and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2]
-
Acylation: This method introduces an acyl group, often a trifluoroacetyl (TFA) group, to the amine and alcohol functionalities. Trifluoroacetic anhydride (TFAA) is a frequently used reagent for this purpose.
Experimental Protocols
The following are detailed protocols for the silylation and acylation of this compound. It is recommended to perform a blank reaction (all components except the analyte) to identify any potential interferences from reagents or solvents.
Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol describes the formation of trimethylsilyl (TMS) derivatives.
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (as a catalyst and solvent)[3]
-
Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Protocol:
-
Sample Preparation: Accurately weigh or pipette a known amount of this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[4]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MSTFA to the dried sample. For enhanced reactivity, a mixture of MSTFA and pyridine (e.g., 2:1 to 9:1 v/v) can be used.[3]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block. Optimization of reaction time and temperature may be necessary for complete derivatization.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system. Direct injection of the reaction mixture is generally possible.[3]
Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol details the formation of trifluoroacetyl (TFA) derivatives.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Protocol:
-
Sample Preparation: Prepare the dried sample in a reaction vial as described in the silylation protocol.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is important to prevent damage to the GC column from the corrosive byproducts of the acylation reaction.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC analysis, such as ethyl acetate (e.g., 100 µL).
-
GC-MS Analysis: Inject a 1 µL aliquot of the reconstituted sample into the GC-MS system.
Quantitative Data
| Derivatization Method | Analyte Class | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Silylation (MSTFA) | Phenylalkylamines | 0.2 - 5.0 ppb | - | > 0.996 | [3][5] |
| Silylation (MSTFA/NH₄I/β-mercaptoethanol) | Vildagliptin | 1.5 ng/mL | 3.5 ng/mL | - | [6] |
| Silylation (MTBSTFA) | Amino Acids | - | - | - | |
| Acylation (TFAA) | Catecholamines | 0.2 - 5.0 ppb | - | > 0.996 | [5] |
Note: The LOD and LOQ are highly dependent on the specific analyte, matrix, and instrumentation used.
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be required for specific applications.
| Parameter | Suggested Setting |
| GC Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Silylation Reaction of this compound
The following diagram depicts the chemical reaction of this compound with MSTFA.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a valuable chiral building block in the pharmaceutical industry. Two primary strategic approaches are presented: chiral resolution of the racemic amine and asymmetric synthesis via catalytic hydrogenation. These methods are designed to be scalable and yield the target compound with high enantiomeric purity. All quantitative data is summarized in tables for easy comparison, and experimental workflows are illustrated with diagrams.
Introduction
Enantiomerically pure vicinal amino alcohols are critical structural motifs in a vast array of biologically active molecules and pharmaceutical agents. The title compound, this compound, possesses two stereogenic centers, making the stereocontrolled synthesis of a single enantiomer a significant challenge. This document outlines two robust and scalable methodologies to obtain this compound in high enantiomeric excess (e.e.).
The first approach involves the synthesis of the racemic amino alcohol followed by classical chiral resolution using a chiral resolving agent, such as tartaric acid. This method is often advantageous for its operational simplicity and cost-effectiveness on a large scale.[1]
The second approach is a direct asymmetric synthesis employing the Noyori asymmetric hydrogenation of an α-amino ketone precursor. This method offers the potential for high efficiency and enantioselectivity in a single step.[2][3][4]
Synthesis of the Racemic Precursor: (±)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol
The synthesis of the racemic amino alcohol is a prerequisite for the chiral resolution pathway and provides the foundational structure for understanding the asymmetric approaches. A common route begins with the commercially available 3',4'-dimethoxyacetophenone.
Protocol 1: Synthesis of Racemic 1-(3,4-dimethoxyphenyl)ethanol
This protocol is adapted from a patented large-scale process for the reduction of a substituted acetophenone.[5][6]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3',4'-Dimethoxyacetophenone | 180.20 | 1.00 kg | 5.55 mol |
| Raney Nickel (slurry in water) | - | 70 g | - |
| Water (demineralized) | 18.02 | 1.0 L | - |
| Hydrogen Gas | 2.02 | As needed | - |
Procedure:
-
Charge a suitable hydrogenation reactor with 3',4'-dimethoxyacetophenone and the Raney Nickel slurry.
-
Add demineralized water to the reactor.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 5-10 bar.
-
Heat the reaction mixture to 50-100 °C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 1-(3,4-dimethoxyphenyl)ethanol.
Expected Yield: >95%
Protocol 2: Synthesis of Racemic this compound from the Corresponding Nitroalkene (Conceptual)
A common synthetic route to vicinal amino alcohols involves the reduction of a β-nitro alcohol, which can be synthesized from the corresponding aldehyde. A similar procedure has been reported for a 2,5-dimethoxy substituted analog.[7]
Method 1: Chiral Resolution of (±)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol
This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.[1] L-(+)-tartaric acid is a cost-effective and readily available resolving agent for amines.[8][9]
Protocol 3: Chiral Resolution with L-(+)-Tartaric Acid
This protocol is a general procedure adapted from the resolution of similar amino alcohols.[10]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| (±)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol | 197.23 | 100 g | 0.507 mol |
| L-(+)-Tartaric Acid | 150.09 | 76.1 g | 0.507 mol |
| Methanol | 32.04 | 1.0 L | - |
| 1 M Sodium Hydroxide | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Dissolve the racemic amino alcohol in methanol in a suitable reaction vessel.
-
In a separate vessel, dissolve L-(+)-tartaric acid in methanol, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
Allow the mixture to cool to room temperature and then cool further in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the precipitated salt by filtration and wash with cold methanol. This salt will be enriched in one diastereomer.
-
The filtrate will be enriched in the other diastereomer.
-
To recover the free amine, suspend the crystalline salt in water and basify with 1 M sodium hydroxide solution until the salt dissolves.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or NMR analysis. Recrystallization of the diastereomeric salt may be necessary to achieve higher e.e.
Logical Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution.
Method 2: Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation of a suitable prochiral precursor offers a more direct route to the enantiomerically pure product. The Noyori asymmetric hydrogenation of α-amino ketones is a well-established and powerful method for this transformation.[2][3]
Protocol 4: Asymmetric Hydrogenation of 2-Amino-3',4'-dimethoxyacetophenone Hydrochloride
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| 2-Amino-3',4'-dimethoxyacetophenone HCl | 233.67 | 100 g | 0.428 mol |
| RuCl2[(R)-xylbinap][(R)-daipen] | - | 1.0 g | ~0.001 mol |
| Potassium tert-butoxide | 112.21 | 3.8 g | 0.034 mol |
| 2-Propanol | 60.10 | 1.0 L | - |
| Hydrogen Gas | 2.02 | As needed | - |
Procedure:
-
In a glovebox, charge a high-pressure reactor with 2-Amino-3',4'-dimethoxyacetophenone hydrochloride and the chiral ruthenium catalyst.
-
Add degassed 2-propanol to the reactor.
-
Add a solution of potassium tert-butoxide in 2-propanol.
-
Seal the reactor, remove from the glovebox, and connect to a hydrogen source.
-
Pressurize the reactor with hydrogen to 8 atm.
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or crystallization to obtain the enantiomerically pure this compound.
Expected Yield and Enantioselectivity:
| Parameter | Expected Value |
| Yield | >95% |
| Enantiomeric Excess (e.e.) | >99% |
Asymmetric Synthesis Workflow
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 6. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 7. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 8. Chiral_resolution [chemeurope.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Synthesis Stage 1: Henry (Nitroaldol) Reaction of Veratraldehyde and Nitromethane
Q1: My Henry reaction is resulting in a low yield of the desired 1-(3,4-dimethoxyphenyl)-2-nitroethanol and a significant amount of the dehydrated product, 3,4-dimethoxy-β-nitrostyrene. How can I prevent this dehydration?
A1: Dehydration of the primary β-nitro alcohol product is a common side reaction in the Henry reaction, especially with aromatic aldehydes.[1][2] To favor the formation of the desired nitroalcohol, consider the following adjustments:
-
Use of Mild Base: Employing a milder base can reduce the rate of elimination. Instead of strong bases like sodium hydroxide, consider using weaker bases such as triethylamine or ammonium acetate.[3] Using only a catalytic amount of a strong base may also be sufficient to promote the reaction while minimizing dehydration.[4][5]
-
Temperature Control: Perform the reaction at lower temperatures. Elevated temperatures promote the elimination of water.[2] Maintaining the reaction at or below room temperature is advisable.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to basic conditions, which can encourage dehydration.
-
Aqueous Media with a Phase Transfer Catalyst: Performing the reaction in an aqueous medium with a phase transfer catalyst and a very small amount of base has been shown to yield good amounts of the β-nitroalkanol while avoiding dehydration.
Q2: The Henry reaction is not proceeding, or the conversion is very low. What are the possible causes and solutions?
A2: Low conversion in a Henry reaction can be attributed to several factors:
-
Base Strength and Stoichiometry: The base must be strong enough to deprotonate nitromethane (pKa ~10 in water). Ensure the chosen base is appropriate and used in a sufficient, though not excessive, amount.
-
Purity of Reagents: Impurities in veratraldehyde or nitromethane can inhibit the reaction. Ensure the purity of your starting materials. Veratraldehyde can oxidize over time, so using a freshly purified or new batch is recommended.
-
Solvent Choice: The solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used.
-
Steric Hindrance: While not a major issue with veratraldehyde, significant steric hindrance around the aldehyde can slow down the reaction.[1]
Q3: I am observing the formation of veratric acid as a side product. Why is this happening and how can I avoid it?
A3: The formation of veratric acid suggests a Cannizzaro reaction is occurring, which is a base-induced disproportionation of two molecules of an aldehyde to yield a primary alcohol and a carboxylic acid.[1] This can be a significant side reaction under strongly basic conditions, especially if the aldehyde is sterically hindered or the reaction temperature is high. To minimize the Cannizzaro reaction:
-
Use a Weaker Base: As with preventing dehydration, using a milder base will disfavor the Cannizzaro reaction.
-
Control Stoichiometry: Use a slight excess of nitromethane to ensure the aldehyde is consumed by the intended Henry reaction.
-
Lower the Temperature: The Cannizzaro reaction is generally more favorable at higher temperatures.
Synthesis Stage 2: Reduction of 1-(3,4-dimethoxyphenyl)-2-nitroethanol
Q4: My reduction of the nitroalkanol is giving a low yield of the desired amino alcohol. What are the best reducing agents and conditions?
A4: The selective reduction of the nitro group without affecting the hydroxyl group is crucial. Several methods can be employed:
-
Catalytic Hydrogenation: This is often the method of choice for clean reductions.[6][7]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that can effectively reduce nitroalkanes to amines.[8]
-
Sodium Borohydride (NaBH₄) with an Additive: Sodium borohydride alone is generally not strong enough to reduce nitro groups. However, its reactivity can be enhanced by the addition of transition metal salts like nickel(II) chloride or copper(II) chloride.
Q5: I am observing the formation of side products during the reduction. What are they and how can I minimize them?
A5: Depending on the reduction method, various side products can form:
-
Over-reduction: With powerful reducing agents like LiAlH₄, if the reaction is not carefully controlled, there is a possibility of reducing other functional groups, although the hydroxyl group is generally stable to hydride reduction after initial deprotonation.
-
Incomplete Reduction: Milder reducing conditions may lead to the formation of intermediate products like hydroxylamines or nitroso compounds.[10] Ensure sufficient reducing agent and adequate reaction time.
-
Azo and Azoxy Compounds: The use of certain metal hydrides for the reduction of aromatic nitro compounds can sometimes lead to the formation of dimeric azo or azoxy compounds.[6][11] Catalytic hydrogenation is generally less prone to these side reactions.
Purification
Q6: How can I effectively purify the final this compound product?
A6: Purification can typically be achieved through the following methods:
-
Crystallization: The product, being an amino alcohol, can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride).[12]
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the product from impurities. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic amino alcohol from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.
Frequently Asked Questions (FAQs)
Q: What is the overall expected yield for the two-step synthesis of this compound?
A: The overall yield can vary significantly depending on the optimization of each step. A well-optimized Henry reaction to the nitroalkanol can achieve yields in the range of 70-90%. The subsequent reduction can also be high-yielding, often above 80%. Therefore, an overall yield of 50-70% is a reasonable expectation.
Q: Is it possible to perform this synthesis as a one-pot reaction?
A: While a one-pot synthesis from veratraldehyde to the final amino alcohol is conceivable, it would be challenging to control the reaction conditions for both the Henry reaction and the reduction in the same pot without significant side product formation. A stepwise approach with isolation and purification of the intermediate nitroalkanol is generally recommended for higher purity and yield.
Q: Are there alternative synthetic routes to this compound?
A: Yes, an alternative route involves the reduction of 3',4'-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol, followed by conversion of the hydroxyl group to an amino group.[13] However, the direct reduction of a nitroalkanol intermediate is a more common and often more efficient method for synthesizing β-amino alcohols.[1]
Q: What safety precautions should be taken during this synthesis?
A:
-
Nitromethane: is flammable and toxic. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Bases: Strong bases like sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lithium Aluminum Hydride (LiAlH₄): is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged, and perform the reaction in a well-ventilated area away from ignition sources.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Henry Reaction of Veratraldehyde with Nitromethane.
| Catalyst/Base | Solvent | Temperature (°C) | Typical Yield of Nitroalcohol | Key Considerations |
| Sodium Hydroxide | Ethanol/Water | 10-15 | High | Risk of dehydration and Cannizzaro reaction.[1] |
| Ammonium Acetate | Acetic Acid | Reflux | Moderate | Often favors the formation of the nitroalkene. |
| Triethylamine | Methanol | Room Temp. | Good | Milder conditions, reduces dehydration. |
| Phase Transfer Catalyst/NaOH | Water | Room Temp. | Good to Excellent | Minimizes side reactions like dehydration. |
Table 2: Comparison of Reducing Agents for the Conversion of 1-(3,4-dimethoxyphenyl)-2-nitroethanol to this compound.
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield | Key Considerations |
| H₂/Pd-C | Ethanol | Room Temp. | >80% | Clean reduction, but catalyst can be pyrophoric.[6] |
| H₂/Raney Ni | Ethanol | Room Temp. | >80% | Effective, but Raney Nickel requires careful handling.[7] |
| LiAlH₄ | Anhydrous THF | 0 to Reflux | High | Powerful but requires strict anhydrous conditions.[8][9] |
| NaBH₄/NiCl₂ | Methanol | Room Temp. | Good | Milder than LiAlH₄, but less commonly reported for this specific transformation. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitroethanol via the Henry Reaction
-
To a stirred solution of veratraldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol at 0°C, slowly add a solution of sodium hydroxide (1.1 equivalents) in water, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the veratraldehyde is consumed, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl or acetic acid) to pH ~7 while keeping the temperature low.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3,4-dimethoxyphenyl)-2-nitroethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).
Protocol 2: Reduction of 1-(3,4-dimethoxyphenyl)-2-nitroethanol using Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 1-(3,4-dimethoxyphenyl)-2-nitroethanol (1 equivalent) in ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of Pd).
-
Seal the vessel, evacuate the air, and replace it with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; do not allow the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by crystallization or column chromatography as described in the purification section.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Henry Reaction [organic-chemistry.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. en-academic.com [en-academic.com]
- 12. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
- 13. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: My purified this compound shows persistent impurities after recrystallization. What are the likely contaminants and how can I remove them?
Answer:
Persistent impurities in this compound often stem from the synthetic route employed. A common pathway to this compound is the reduction of a corresponding β-nitrostyrene derivative. Potential impurities from this process can include:
-
Unreacted starting materials: Residual nitrostyrene or the preceding benzaldehyde.
-
Side-products: Oximes and hydroxylamines can form as byproducts during the reduction of the nitro group.[1]
-
Over-reduction products: Reduction of the phenyl ring can occur under harsh hydrogenation conditions.
-
Polymeric materials: Polymerization of the nitrostyrene can occur in the presence of acid or base.
Troubleshooting Steps:
-
Identify the Impurity: Utilize analytical techniques such as NMR, LC-MS, and HPLC to identify the structure of the persistent impurity.
-
Acid-Base Extraction: An acid-base wash can be effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the basic amine product into the aqueous layer. The organic layer will retain non-basic impurities. Subsequently, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A single solvent or a binary solvent system may be necessary to effectively exclude the specific impurity.
-
Chromatography: If recrystallization is ineffective, column chromatography is a powerful purification method.
Question: I am observing significant product loss during column chromatography on silica gel. How can I improve the recovery of my compound?
Answer:
The basic nature of the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor recovery and tailing of the product peak.[2][3]
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine) to neutralize the acidic sites before packing the column.[3]
-
Use a Modified Stationary Phase: Consider using an alternative stationary phase such as alumina (basic or neutral) or an amine-functionalized silica gel, which are better suited for the purification of basic compounds.[2]
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase. This will compete with your product for binding to the acidic sites on the silica, thereby improving elution and peak shape.[2][3]
-
Reverse-Phase Chromatography: If normal-phase chromatography continues to be problematic, reverse-phase HPLC can be an effective alternative.
Question: My this compound appears to be degrading during storage. What are the potential degradation pathways and how can I improve its stability?
Answer:
Phenylethanolamines can be susceptible to oxidation and degradation over time, potentially accelerated by light, air, and residual impurities. The amine and alcohol functional groups can be sites of oxidative degradation.
Troubleshooting Steps:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light.
-
Purity: Ensure the compound is of high purity, as residual acidic or basic impurities can catalyze degradation.
-
Salt Formation: For long-term storage, consider converting the free base to a stable salt, such as the hydrochloride salt. Salts of amines are generally more crystalline and less prone to aerial oxidation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial purification of crude this compound?
A1: For initial purification, recrystallization is often the most efficient and scalable method. If the crude product is highly impure, an initial acid-base extraction can be performed to remove non-basic impurities before proceeding with recrystallization.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: The choice of solvent will depend on the impurity profile. Common solvents for the recrystallization of phenylethanolamines include alcohols (e.g., ethanol, isopropanol), ethyl acetate, and mixtures with non-polar solvents like hexanes or heptanes. A European patent for related phenylethanolamine derivatives suggests the use of propan-2-ol, 2-methylpropan-2-ol, and butan-2-ol for recrystallization.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. For more accurate assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended technique. Chiral HPLC methods can be developed to determine the enantiomeric purity of the final product.[5][6]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any chemical, it is important to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and toxicity information.
Quantitative Data Summary
Due to the limited availability of specific quantitative data in the literature for the purification of this compound, the following tables provide representative examples of data that should be collected and analyzed during purification optimization.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Yield (%) | Purity (by HPLC, %) |
| Ethanol | 75 | 95.2 |
| Isopropanol | 80 | 97.1 |
| Ethyl Acetate/Hexane (1:1) | 65 | 98.5 |
| Toluene | 50 | 92.3 |
Table 2: Column Chromatography Conditions
| Stationary Phase | Mobile Phase | Modifier | Loading (mg product/g silica) | Recovery (%) | Purity (by HPLC, %) |
| Silica Gel | Ethyl Acetate/Hexane | 2% Triethylamine | 50 | 85 | 99.1 |
| Alumina (Neutral) | Dichloromethane/Methanol | None | 50 | 90 | 98.8 |
| Amine-functionalized Silica | Ethyl Acetate/Hexane | None | 50 | 95 | 99.5 |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in ethyl acetate (10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M hydrochloric acid (3 x 10 mL).
-
Combine the aqueous extracts and wash with ethyl acetate (2 x 10 mL) to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH >10 by the slow addition of 4M sodium hydroxide.
-
Extract the product into dichloromethane (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified free base.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., isopropanol) until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting poor recovery during silica gel chromatography.
References
Technical Support Center: Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. The information is designed to help identify and resolve common issues related to side-product formation during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and where do side-products typically arise?
A1: The most prevalent synthetic route involves a two-step process:
-
A Henry (nitroaldol) reaction between 3,4-dimethoxybenzaldehyde and nitromethane to form the precursor, 2-nitro-1-(3,4-dimethoxyphenyl)ethanol.[1]
-
Reduction of the nitro group of this precursor to an amine.
Side-products can be generated during both steps. The Henry reaction is reversible and can suffer from side reactions like dehydration, while the reduction step is prone to incomplete reaction or the formation of undesired byproducts depending on the chosen reducing agent and conditions.[1][2]
Q2: I am observing a significant amount of starting material (2-nitro-1-(3,4-dimethoxyphenyl)ethanol) in my final product after reduction. What could be the cause?
A2: Incomplete reduction is a common issue. Several factors could be responsible:
-
Insufficient Reducing Agent: Ensure the stoichiometry of the reducing agent is correct.
-
Deactivated Catalyst: If using catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Ni) may be poisoned or deactivated.
-
Low Hydrogen Pressure/Poor Mixing: For catalytic hydrogenation, inadequate hydrogen pressure or inefficient stirring can lead to a slow or stalled reaction.[3]
-
Reaction Temperature: Some reductions may require heating to proceed to completion.[3]
-
Substrate Solubility: Poor solubility of the nitro compound in the reaction solvent can hinder the reaction rate.[3]
A3: Lithium aluminum hydride (LiAlH4) is generally not a suitable reagent for the reduction of aromatic nitro compounds to primary amines. It often leads to the formation of colored azo compounds as the major product.[4][5] For the reduction of aromatic nitro groups, alternative reagents like iron powder in acidic medium (e.g., Fe/HCl or Fe/NH4Cl), tin(II) chloride (SnCl2), or catalytic hydrogenation are preferred.[4][6]
Q4: During the initial Henry reaction, I am getting low yields of the desired 2-nitro-1-(3,4-dimethoxyphenyl)ethanol. Why might this be?
A4: Low yields in the Henry reaction can be attributed to its reversibility, a phenomenon known as the retro-Henry reaction.[2] This is particularly problematic under neutral or basic conditions and at elevated temperatures. The β-nitro alcohol product can decompose back to the starting aldehyde and nitroalkane.[2] Maintaining a slightly acidic pH and using milder reaction conditions can help to minimize this side reaction.
Q5: Are there any known issues with over-reduction or side reactions affecting other parts of the molecule during the nitro reduction?
A5: Yes, depending on the catalyst and conditions, other functional groups can be affected. During catalytic hydrogenation, aggressive catalysts like rhodium may lead to the hydrogenation of the aromatic ring.[7] Platinum catalysts, depending on the pH, can cause hydrogenolysis, which is the cleavage of the C-O bond of the benzylic alcohol.[7] This would result in the formation of an ethylveratrole derivative. The methoxy groups on the aromatic ring, however, are generally stable under most reduction conditions.
Troubleshooting Guides
Problem 1: Low Yield and/or Presence of Starting Material after Nitro Group Reduction
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst (Catalytic Hydrogenation) | Use fresh catalyst for each reaction. Ensure the catalyst is handled properly to avoid exposure to air and moisture, which can cause deactivation. | Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can lose activity over time or due to poisoning by impurities. |
| Incomplete Reaction | Increase reaction time or temperature moderately. If using hydrogenation, increase hydrogen pressure.[3] Consider using a protic co-solvent like ethanol or acetic acid to improve reactivity.[3] | Some reductions are slow and require more forcing conditions to proceed to completion. Protic solvents can facilitate the proton transfer steps in the reduction mechanism. |
| Poor Solubility | Select a solvent system in which the nitro-alcohol precursor is more soluble. THF is often a good choice for substrates with low solubility.[3] | The reducing agent can only react with the substrate that is in solution. Improving solubility increases the effective concentration and reaction rate. |
| Incorrect Reducing Agent | Switch to a more appropriate reducing agent. For aromatic nitro groups, Fe/HCl, SnCl2, or catalytic hydrogenation are generally effective and selective.[4][8] | The choice of reducing agent is critical for both yield and selectivity. What works for aliphatic nitro compounds may not work for aromatic ones. |
Problem 2: Formation of Undesired Side-Products
| Observed Side-Product | Potential Cause | Troubleshooting Step | Rationale |
| Colored Impurities (e.g., red, orange) | Use of LiAlH4 as the reducing agent. | Avoid LiAlH4 for reducing aromatic nitro groups. Use Fe/HCl, SnCl2, or catalytic hydrogenation instead. | LiAlH4 typically reduces aromatic nitro compounds to azo compounds, which are often colored, instead of the desired primary amine.[4][5] |
| Ethylveratrole Derivative (Loss of -OH group) | Hydrogenolysis during catalytic hydrogenation. | Use a less aggressive catalyst. Raney Nickel is often less prone to causing hydrogenolysis than Pd/C or Platinum catalysts.[7] Perform the reaction in a neutral (aqueous) medium if possible.[7] | Hydrogenolysis is the cleavage of C-X bonds by hydrogen. The benzylic alcohol in the target molecule is susceptible to this, especially under acidic conditions or with highly active catalysts. |
| Starting Aldehyde (3,4-dimethoxybenzaldehyde) | Retro-Henry reaction of the nitro-alcohol precursor. | Ensure the pH of the reduction mixture is not basic. A slightly acidic medium (pH 5-6) is often optimal for the stability of β-nitro alcohols.[2] | The β-nitro alcohol can decompose back to its starting materials. This is accelerated by heat and non-acidic conditions. |
| Positional Isomer (1-Amino-2-(3,4-dimethoxyphenyl)ethanol) | Formation during an alternative synthesis route (e.g., from a styrene oxide). | This is less common in the standard Henry reaction route. If formed, purification may require column chromatography as simple recrystallization or distillation is often ineffective.[9] | Ring-opening of an epoxide with an amine nucleophile can lead to mixtures of regioisomers. |
Data on Reduction Methods
The selection of a reduction method is critical for minimizing side-product formation. The following table summarizes expected outcomes based on literature for the reduction of aromatic nitro compounds.
| Reduction Method | Primary Product | Common Side-Products | Selectivity & Notes |
| LiAlH4 | Azo Compound | Primary Amine (minor/none) | Not recommended for aromatic nitro to amine conversion.[4][5] |
| H2 / Pd/C | Primary Amine | Potential for hydrogenolysis of other functional groups (e.g., benzylic C-O bonds).[7] | Highly efficient but may lack chemoselectivity in complex molecules.[4][10] |
| H2 / Raney Ni | Primary Amine | Less prone to hydrogenolysis than Pd/C. | Often a good choice when sensitive functional groups are present. Can be run effectively in aqueous media.[7] |
| Fe / HCl or NH4Cl | Primary Amine | Iron salts (must be removed during workup). | A classic, robust, and cost-effective method that is tolerant of many other functional groups.[4] |
| SnCl2 | Primary Amine | Tin salts (must be removed during workup). | A mild and selective method, useful when other reducible groups are present.[4] |
Experimental Protocols
Key Experiment: Reduction of 2-nitro-1-(3,4-dimethoxyphenyl)ethanol
Method: Reduction with Iron in Acidic Medium
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-nitro-1-(3,4-dimethoxyphenyl)ethanol starting material.
-
Solvent: Add a solvent mixture, typically ethanol and water.
-
Reagents: Add iron powder (approx. 5-10 molar equivalents) followed by a catalytic amount of ammonium chloride or dropwise addition of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the iron and iron salts.
-
Extraction: Make the filtrate basic by adding an aqueous solution of sodium carbonate or sodium hydroxide until the pH is >10. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Logical Workflow for Synthesis and Side-Product Formation
The following diagram illustrates the primary synthesis pathway from 3,4-dimethoxybenzaldehyde to the target amino alcohol, highlighting the points where major side-products can form.
Caption: Synthetic pathway and potential side-reactions.
Troubleshooting Logic for Nitro Reduction
This diagram outlines a decision-making process for troubleshooting common issues encountered during the nitro reduction step.
Caption: Decision tree for troubleshooting the reduction step.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones [mdpi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. davuniversity.org [davuniversity.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 8. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
optimization of reaction conditions for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent and reliable method involves a two-step process:
-
Henry Reaction (Nitroaldol Condensation): 3,4-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base to yield 2-nitro-1-(3,4-dimethoxyphenyl)ethanol.
-
Reduction of the Nitro Group: The intermediate nitro-alcohol is then reduced to the desired this compound. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) or chemical reduction (e.g., NaBH₄ with a nickel catalyst).
An alternative single-step approach is the reductive amination of 2-hydroxy-1-(3,4-dimethoxyphenyl)ethanone. This method combines a carbonyl compound with an amine in the presence of a reducing agent.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the critical parameters to control during the reduction of the nitro group?
A3: The key parameters for a successful nitro group reduction are:
-
Choice of Reducing Agent: Catalytic hydrogenation is often cleaner, but chemical reducing agents can be more practical for smaller scale reactions.
-
Temperature: Reductions can be exothermic. Maintaining a controlled temperature is crucial to prevent side reactions.
-
Pressure (for catalytic hydrogenation): Higher hydrogen pressure generally leads to faster reaction times.
-
Catalyst Loading (for catalytic hydrogenation): The amount of catalyst will influence the reaction rate.
-
pH: For some reductions, pH control is important to ensure the desired product is stable and to avoid side reactions.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities may include unreacted starting materials, the intermediate nitro-alcohol, and over-reduction products. Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product.
Troubleshooting Guides
Problem 1: Low Yield in the Henry Reaction
| Potential Cause | Suggested Solution |
| Incorrect Base or Stoichiometry | Ensure the base (e.g., NaOH, KOH, or an amine base) is of good quality and used in the correct molar ratio. The stoichiometry of the base can significantly impact the reaction equilibrium. |
| Low Reaction Temperature | The Henry reaction is often performed at or below room temperature. However, if the reaction is sluggish, a slight increase in temperature might be necessary. Monitor carefully to avoid side reactions. |
| Poor Quality Starting Materials | Verify the purity of 3,4-dimethoxybenzaldehyde and nitromethane. Impurities can inhibit the reaction. |
| Inefficient Mixing | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if the reactants or base are not fully soluble. |
Problem 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Use fresh, high-quality catalyst. Ensure the catalyst has not been poisoned by impurities in the substrate or solvent. |
| Insufficient Reducing Agent | For chemical reductions, ensure an adequate molar excess of the reducing agent is used. For catalytic hydrogenation, ensure sufficient hydrogen pressure and reaction time. |
| Low Hydrogen Pressure (Catalytic Hydrogenation) | Increase the hydrogen pressure within the safe limits of the reaction vessel. |
| Presence of Catalyst Poisons | Sulfur or other functional groups in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents. |
Problem 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-reduction | This can occur with aggressive reducing agents or prolonged reaction times. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. |
| Formation of Imines (Reductive Amination) | In reductive amination, the intermediate imine may be stable and not fully reduced. Ensure the reducing agent is added under conditions that favor reduction over imine accumulation. Using a milder reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can be beneficial.[1][2] |
| Polymerization or Decomposition | Side reactions can be promoted by high temperatures or incorrect pH. Maintain the recommended reaction temperature and pH. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Two-Step Synthesis via Henry Reaction and Nitro Reduction
Step 1: Synthesis of 2-nitro-1-(3,4-dimethoxyphenyl)ethanol
-
To a stirred solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add nitromethane (1.5 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of a base (e.g., sodium hydroxide, 1.1 equivalents) in the same solvent, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
After completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-nitro-1-(3,4-dimethoxyphenyl)ethanol, which can be purified by recrystallization or used directly in the next step.
Step 2: Reduction of 2-nitro-1-(3,4-dimethoxyphenyl)ethanol
-
Method A: Catalytic Hydrogenation
-
Dissolve the crude 2-nitro-1-(3,4-dimethoxyphenyl)ethanol (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel (typically 5-10% by weight of the substrate).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture at room temperature until the hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
-
Method B: Chemical Reduction with NaBH₄/NiCl₂ [3]
-
Dissolve the crude 2-nitro-1-(3,4-dimethoxyphenyl)ethanol (1 equivalent) in a mixture of methanol and water.
-
Add Nickel(II) chloride hexahydrate (0.1-0.2 equivalents).
-
Cool the mixture to 0 °C and add sodium borohydride (4-6 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Basify the mixture with a sodium hydroxide solution and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product for further purification.
-
Data Presentation
Table 1: Comparison of Nitro Group Reduction Methods (Illustrative)
| Method | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |
| Catalytic Hydrogenation | H₂ / 10% Pd-C | Methanol | 25 | 85-95 | >98 |
| Catalytic Hydrogenation | H₂ / Raney Ni | Ethanol | 25 | 80-90 | >97 |
| Chemical Reduction | NaBH₄ / NiCl₂·6H₂O | Methanol/Water | 0-25 | 75-85 | >95 |
Visualizations
Caption: Two-step synthesis workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN : Oriental Journal of Chemistry [orientjchem.org]
preventing racemization during 2-Amino-1-(3,4-dimethoxyphenyl)ethanol synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereoselective synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. It is intended for researchers, scientists, and professionals in drug development who are working on controlling the chirality of this important synthetic intermediate.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, focusing on the prevention of racemization and the improvement of enantiomeric purity.
Q1: I am observing significant racemization during my synthesis. What are the likely causes and how can I mitigate them?
A1: Racemization, the conversion of an enantiomerically pure or enriched sample into a racemic mixture, is a common challenge. The chiral center in this compound, being adjacent to both a phenyl ring and an amino group, is susceptible to epimerization under certain conditions.
Potential Causes:
-
Harsh Reaction Conditions:
-
High Temperatures: Elevated temperatures can provide the activation energy needed to overcome the barrier to racemization.
-
Strong Acids or Bases: Both strong acids and bases can catalyze the removal of the proton at the chiral center, leading to a planar intermediate (or a rapidly inverting one) that loses its stereochemical information.
-
-
Prolonged Reaction Times: Extended exposure to even moderately unfavorable conditions can lead to a gradual loss of enantiomeric purity.
-
Reactive Intermediates: The formation of intermediates that reduce the stability of the chiral center, such as imines or enamines, can facilitate racemization.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Screen lower temperatures for the critical steps. If the reaction rate is too slow, a careful balance between rate and enantiomeric purity must be found.
-
Re-evaluate pH and Reagents:
-
Avoid using excessively strong, non-sterically hindered bases. Consider using milder organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
If acidic conditions are required, use the mildest acid that effectively catalyzes the reaction.
-
-
Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed.
-
Protecting Group Strategy: Consider protecting the amino group with a suitable protecting group that may reduce the lability of the alpha-proton.
Q2: My chiral resolution using tartaric acid is yielding a low enantiomeric excess (ee). How can I improve this?
A2: Chiral resolution via diastereomeric salt crystallization is a powerful but sensitive technique. Low enantiomeric excess in the crystallized product is a frequent issue.[1]
Potential Causes:
-
Suboptimal Solvent System: The solubility difference between the two diastereomeric salts is highly dependent on the solvent.[2]
-
Incorrect Stoichiometry: The ratio of the resolving agent to the racemic amine can significantly impact the efficiency of the resolution.[1]
-
Rapid Crystallization (Kinetic vs. Thermodynamic Control): Cooling the solution too quickly can lead to kinetic trapping and co-precipitation of both diastereomers.[3]
-
Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult.[4]
Troubleshooting Steps:
-
Screen Solvents: Systematically test a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water). The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Optimize Resolving Agent Ratio: While a 1:1 molar ratio is a common starting point, investigate using substoichiometric amounts (e.g., 0.5 equivalents) of the resolving agent, which can sometimes improve the ee of the first crop of crystals.[1]
-
Control the Cooling Rate: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling at a controlled rate (e.g., in a refrigerator or cold room). This promotes the formation of crystals under thermodynamic control.[3]
-
Perform Recrystallizations: A single crystallization rarely yields enantiomerically pure material. One or more recrystallizations of the enriched diastereomeric salt are typically necessary to achieve high ee. Monitor the ee after each step.[1]
-
Test Alternative Resolving Agents: If tartaric acid is ineffective, consider other chiral acids.
Frequently Asked Questions (FAQs)
Q3: What are the primary strategies to obtain enantiomerically pure this compound?
A3: There are three main strategies for obtaining a single enantiomer of a chiral compound:
-
Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively from a prochiral precursor. For this target molecule, this typically involves the enantioselective reduction of a precursor ketone (e.g., 3',4'-dimethoxy-2-aminoacetophenone).
-
Chiral Resolution: This is the process of separating a racemic mixture into its constituent enantiomers. The most common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, followed by separation via crystallization.[5]
-
Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure natural product as a starting material. While less common for this specific target, it is a powerful general approach in asymmetric synthesis.
Caption: Main strategies for obtaining enantiopure amino alcohols.
Q4: Can you provide a general protocol for the chiral resolution of racemic this compound?
A4: Yes, the following is a general experimental protocol for chiral resolution using L-(+)-tartaric acid as the resolving agent. This protocol should be optimized for specific laboratory conditions.
Experimental Protocol: Chiral Resolution
-
Salt Formation:
-
Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol) with gentle heating until a clear solution is obtained.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in the minimum amount of the same hot solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
For complete crystallization, store the flask at a reduced temperature (e.g., 4 °C) for several hours or overnight.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals. At this stage, a sample should be taken to determine the diastereomeric excess (and thus the enantiomeric excess of the amine) by a suitable analytical method (e.g., chiral HPLC).
-
If the enantiomeric excess is not satisfactory, perform one or more recrystallizations from a fresh portion of the hot solvent.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water and add a suitable base (e.g., 1 M NaOH solution) until the pH is basic (pH > 10) to deprotonate the amine.[6]
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Caption: A typical workflow for chiral resolution via crystallization.
Q5: What is asymmetric reduction and how can it be applied to this synthesis?
A5: Asymmetric reduction is a method that converts a prochiral ketone into a chiral alcohol with a preference for one enantiomer. This is achieved using a chiral catalyst or reagent. For the synthesis of this compound, the precursor would be an appropriately protected 2-amino-3',4'-dimethoxyacetophenone.
Key Methodologies:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst in combination with a borane source (e.g., BH₃·THF or catecholborane). The catalyst coordinates to both the borane and the ketone, creating a structured transition state that directs the hydride delivery to one face of the carbonyl group.[7][8][9] High enantioselectivities (>90% ee) are often achievable.[10]
-
Noyori Asymmetric Hydrogenation: This technique employs ruthenium catalysts containing chiral phosphine ligands (like BINAP) and a chiral diamine.[11] It is highly efficient for the hydrogenation of ketones, including amino ketones, often requiring low catalyst loadings and providing excellent enantioselectivity.[12][13]
Data Comparison: Asymmetric Reduction of Aromatic Ketones
| Method / Catalyst | Precursor Ketone | Typical ee (%) | Reference |
| CBS Reduction | Aryl Alkyl Ketone | 90 - 99% | [7] |
| (R,R)-Noyori Catalyst | Amino-functionalized Ketone | 96 - 99% | [12] |
| Biocatalysis (ADH) | 2-Haloacetophenone | >99% | [14] |
Note: The effectiveness of each catalyst is highly substrate-dependent. The values presented are representative for analogous ketone reductions and serve as a starting point for optimization.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 14. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: this compound is susceptible to degradation under acidic conditions primarily due to its benzylic alcohol and phenylethylamine functionalities. The main concerns are acid-catalyzed dehydration and potential intramolecular cyclization reactions.
Q2: What typical degradation products might be observed during forced degradation studies in acidic media?
A2: Under acidic stress, you may observe the formation of a styrene derivative resulting from dehydration. Additionally, intramolecular cyclization products, such as tetrahydroisoquinoline derivatives, could be formed, particularly if aldehydes or ketones are present as impurities or are generated in situ.
Q3: My solution of this compound turned yellow after adding acid. What could be the cause?
A3: The development of a yellow color can indicate the formation of conjugated systems, which are often colored. This could be due to the formation of the styrene degradation product or other chromophoric impurities resulting from acid-catalyzed reactions.
Q4: I am observing a significant loss of the parent compound in my acidic formulation, even at room temperature. What steps can I take to minimize this?
A4: To minimize degradation, it is crucial to control the pH of your formulation. If possible, adjust the pH to be as close to neutral as is feasible for your application. Additionally, protecting the compound from light and storing it at reduced temperatures can help slow down the degradation process.
Q5: How can I confirm the identity of the degradation products?
A5: The definitive identification of degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for determining the molecular weights of the degradants. For structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram After Acid Treatment
| Symptom | Possible Cause | Suggested Action |
| A new, less polar peak appears. | Acid-catalyzed dehydration leading to the formation of a styrene derivative. | - Confirm the molecular weight of the new peak using LC-MS. - Perform a forced degradation study at a higher temperature to increase the yield of the degradant for isolation and characterization. |
| Multiple new peaks are observed. | Complex degradation pathways, including cyclization and oxidation. | - Analyze the sample using a gradient HPLC method to ensure adequate separation of all components. - Employ a photodiode array (PDA) detector to compare the UV spectra of the new peaks, which can provide clues about their structures. |
| The retention time of the main peak is shifting. | Change in the ionization state of the molecule due to the acidic mobile phase. | - Ensure the mobile phase is adequately buffered. - Verify the pH of the mobile phase and samples before injection. |
Issue 2: Poor Recovery of this compound
| Symptom | Possible Cause | Suggested Action |
| Low assay value in acidic formulations. | Significant degradation of the parent compound. | - Conduct a time-course study to understand the rate of degradation at different pH values and temperatures. - Consider the use of alternative acidic excipients or a different formulation strategy. |
| The compound is precipitating out of the acidic solution. | The salt form of the compound may have lower solubility in the chosen solvent system. | - Check the solubility of the hydrochloride or other salt forms of the compound in your vehicle. - Consider using a co-solvent to improve solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To investigate the degradation pathway of this compound in the presence of acid.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a series of vials, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with water to the same final concentration.
-
Incubate the vials at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Visualizations
Potential Acid-Catalyzed Degradation Pathways
Caption: Potential degradation pathways under acidic conditions.
Experimental Workflow for Stability Testing
Technical Support Center: Enhancing the Enantiomeric Excess of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the enantiomeric excess (ee) of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure this compound?
There are three main strategies to achieve high enantiomeric excess for the target compound:
-
Asymmetric Synthesis: This involves synthesizing a single enantiomer directly from a prochiral precursor. A common route is the enantioselective reduction of the corresponding ketone, 2-Amino-3',4'-dimethoxyacetophenone.[1][2]
-
Chiral Resolution: This method involves separating a racemic mixture of the amino alcohol. The most common techniques are enzymatic kinetic resolution and classical resolution via diastereomeric salt formation.[3][4]
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate the enantiomers. It can be used for both analytical determination of ee and for preparative-scale separations.[5][6]
Q2: Which method is most suitable for my needs: asymmetric synthesis or chiral resolution?
The choice depends on your specific goals, scale, and available resources.
-
Asymmetric Synthesis is often preferred for large-scale production as it can theoretically yield 100% of the desired enantiomer. However, it may require more extensive route development and optimization of catalysts and reaction conditions.[7]
-
Chiral Resolution is an excellent option when a racemic mixture is readily available. Enzymatic resolution is particularly effective, offering high enantioselectivity under mild conditions.[8][9] However, the maximum theoretical yield for the desired enantiomer is 50% without a racemization step.
Q3: What is enzymatic kinetic resolution and how does it work for this amino alcohol?
Enzymatic kinetic resolution (EKR) utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amino alcohol at a much faster rate than the other.[3] This results in a mixture of the acylated enantiomer (ester) and the unreacted, enantiomerically enriched alcohol. These can then be separated by standard chromatographic methods. Novozyme 435 (Candida antarctica Lipase B) is a highly effective and commonly used lipase for resolving secondary alcohols.[9]
Q4: How do I accurately determine the enantiomeric excess of my sample?
The most reliable method for determining ee is through Chiral High-Performance Liquid Chromatography (HPLC) .[10] This requires a chiral column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AS-H) and a suitable mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol.[11] The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess in Asymmetric Synthesis
Problem: The enantioselective reduction of 2-Amino-3',4'-dimethoxyacetophenone results in a low ee (<90%).
| Potential Cause | Troubleshooting Step |
| Ineffective Catalyst/Ligand | Screen a variety of chiral catalysts and ligands. For ketone reductions, consider Noyori-type ruthenium catalysts or CBS (Corey-Bakshi-Shibata) oxazaborolidine catalysts.[1] |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity. Run a temperature screen from -78°C to room temperature. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Test a range of aprotic solvents (e.g., THF, Toluene, Dichloromethane). |
| Presence of Water or Impurities | Ensure all reagents and solvents are anhydrous and glassware is thoroughly dried. Impurities in the starting material can poison the catalyst. |
| Insufficient Reaction Time | Monitor the reaction over time to ensure it has reached completion. Incomplete reactions can sometimes show lower ee. |
Issue 2: Poor Separation in Enzymatic Kinetic Resolution
Problem: The enzymatic resolution stops at low conversion, or the enantiomeric excess of the remaining alcohol is low.
| Potential Cause | Troubleshooting Step |
| Poor Enzyme Activity/Selectivity | Screen different lipases (e.g., Novozyme 435, Amano Lipase PS, Candida rugosa lipase). Ensure the enzyme is not denatured.[3][9] |
| Unsuitable Acyl Donor | Vinyl acetate is a common and effective acyl donor.[9] However, other donors like isopropenyl acetate or acid anhydrides can sometimes improve results. |
| Suboptimal Solvent | The choice of solvent is critical. Non-polar organic solvents like hexane, heptane, or MTBE are typically used. Avoid polar solvents that can strip essential water from the enzyme. |
| Incorrect Temperature | Most lipases work well between 30-50°C. Perform a temperature optimization study.[9] |
| Reaction Equilibrium Reached | The reaction is reversible. The use of an irreversible acyl donor like vinyl acetate helps drive the reaction forward. Removing the byproduct (acetaldehyde) can also help. |
Issue 3: Co-elution or Poor Resolution in Chiral HPLC Analysis
Problem: The enantiomers of this compound are not separating on the chiral HPLC column.
| Potential Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | No single CSP works for all compounds. Screen different polysaccharide-based columns (amylose vs. cellulose derivatives) as they are often effective for amino alcohols.[11] |
| Suboptimal Mobile Phase | Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Small changes can have a large impact.[12] |
| Inappropriate Additives | For amine-containing compounds, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) can improve peak shape and resolution. |
| Column Temperature | Temperature affects the separation mechanism. Try running the analysis at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution.[12] |
| "Additive Memory Effect" | If the column has been used with different additives previously, it may retain them, affecting selectivity. Dedicate a column to a specific method or implement a rigorous column washing procedure between different methods.[13] |
Data Presentation: Comparative Tables
Table 1: Typical Conditions for Enzymatic Kinetic Resolution
| Parameter | Condition | Expected Outcome |
| Enzyme | Novozyme 435 (Immobilized CALB) | High E-value (>100) |
| Substrate Conc. | 50-200 mM | ~50% conversion |
| Acyl Donor | Vinyl Acetate (3-5 equivalents) | >99% ee for unreacted alcohol |
| Solvent | n-Hexane or MTBE | 40-50% isolated yield |
| Temperature | 40-45°C | Reaction time: 24-72 hours |
Table 2: Asymmetric Synthesis via Ketone Reduction
| Catalyst System | Reductant | Solvent | Temperature | Typical ee |
| (R)-CBS Catalyst | Borane-DMS | THF | -20°C to 0°C | 90-98% |
| RuCl₂[(R)-BINAP] | H₂ (gas) | Methanol | 25°C | >95% |
| Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 25°C | 90-96% |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol
-
Preparation: To a 100 mL flask, add racemic this compound (1.97 g, 10 mmol) and 50 mL of n-hexane.
-
Reagent Addition: Add vinyl acetate (2.58 g, 30 mmol, 3 equivalents) to the solution.
-
Enzyme Addition: Add Novozyme 435 (200 mg, ~10% by weight of substrate).
-
Reaction: Seal the flask and place it in an orbital shaker set to 200 rpm and 42°C.
-
Monitoring: Monitor the reaction by taking small aliquots every 8-12 hours and analyzing them by chiral HPLC to determine conversion and enantiomeric excess of the remaining alcohol.
-
Workup (Target ~50% conversion): Once the reaction reaches approximately 50% conversion (typically 48-72 hours), filter off the enzyme beads and wash them with fresh hexane.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting residue (a mixture of the (S)-alcohol and the (R)-ester) can be separated by silica gel column chromatography to yield the pure, enantiomerically enriched (S)-alcohol.
Protocol 2: Analytical Chiral HPLC Method
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Injection: Inject 10 µL onto the column.
-
Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
Visualizations: Workflows and Diagrams
Caption: General workflow for enhancing the enantiomeric excess of the target amino alcohol.
Caption: Decision tree for troubleshooting low enantiomeric excess results.
Caption: The process flow for enzymatic kinetic resolution of an amino alcohol.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uma.es [uma.es]
- 11. Chiral separation problem - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Scaling Up the Purification of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the purification of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when scaling up the purification of this compound from analytical to preparative or industrial scale?
A1: Scaling up requires careful consideration of several factors to maintain separation quality.[1] The primary goal is to increase the amount of purified product without compromising purity. Key considerations include:
-
Column Size: Employing larger chromatographic columns is necessary to handle increased sample volumes.[1]
-
Flow Rate: To maintain separation quality, the linear velocity of the mobile phase should remain constant between small and large-scale columns.[1] This often means adjusting the volumetric flow rate to accommodate the larger column diameter.
-
Sample Loading: The amount of crude sample loaded onto the column needs to be proportionally increased.
-
Hardware Capabilities: Ensure that pumps and detectors are robust enough for the higher flow rates and larger volumes associated with industrial-scale purification.[1]
-
Column Packing: Proper and consistent packing of the larger column is critical for uniform flow and efficient separation.[2]
Q2: How do I choose the appropriate stationary phase (resin) for scaling up the purification of this polar amino alcohol?
A2: this compound is a polar compound. Traditional reversed-phase C18 columns can struggle with retaining and separating highly polar analytes. For such compounds, consider the following:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and an organic-rich mobile phase, which is effective for retaining and separating very polar compounds.[3]
-
Polar-Embedded Phases: These are modified C18 columns with a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and better for retaining polar molecules.[4]
-
Chiral Stationary Phases (CSPs): If the goal is to separate enantiomers of this compound, a chiral stationary phase is necessary.[5][6] Several types of CSPs are available, and the selection is often empirical.
Q3: What are the challenges associated with the chiral separation of this compound on a large scale?
A3: Chiral separations at a large scale present unique challenges:
-
Cost of Chiral Stationary Phases: CSPs are generally more expensive than standard achiral phases.
-
Lower Capacity: Chiral stationary phases often have a lower sample loading capacity compared to achiral phases.
-
Method Development: Finding the optimal mobile phase for enantiomeric separation can be more complex and time-consuming.
-
Peak Tailing: Polar amino alcohols can sometimes interact strongly with the stationary phase, leading to peak tailing. This can be mitigated by optimizing the mobile phase pH and ionic strength.
Q4: How can I optimize the mobile phase for large-scale purification?
A4: Mobile phase optimization is crucial for achieving good separation and purity.[1]
-
Solvent Selection: For polar compounds like this compound on a reversed-phase column, a mobile phase with a higher aqueous component is typically used. For HILIC, an acetonitrile-rich mobile phase is common.
-
Additives: The addition of buffers to control pH or ion-pairing agents can improve peak shape and retention. However, be mindful that some additives may not be compatible with mass spectrometry if used for detection.
-
Gradient Elution: A gradient of increasing organic solvent concentration can be effective for eluting compounds with a wide range of polarities. When scaling up, it is important to maintain the gradient profile in terms of column volumes.
Troubleshooting Guides
Common Problems in Scaling Up Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Overlap | - Improper mobile phase composition.- Column overloading.- Poorly packed column.[2]- Flow rate too high. | - Re-optimize the mobile phase on a smaller analytical column.- Reduce the sample load.- Repack the column, ensuring a uniform bed.- Adjust the flow rate to maintain the optimal linear velocity.[1] |
| High Backpressure | - Column frit blockage.- Particulate matter in the sample.- High mobile phase viscosity.- Flow rate is too high. | - Filter the sample before loading.- Use a guard column to protect the main column.- Consider a mobile phase with lower viscosity.- Reduce the flow rate. |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column degradation. | - Adjust the pH or ionic strength of the mobile phase.- Add a competing base to the mobile phase.- Use a different stationary phase.- Replace the column if it is old or has been used extensively. |
| Split Peaks | - Channeling in the column bed.- Sample solvent is too strong. | - Repack the column.- Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[7] |
| Compound Not Eluting | - Compound is too strongly retained on the column.- Compound may have decomposed on the column. | - Increase the strength of the mobile phase (e.g., higher organic content in reversed-phase).- Use a different stationary phase where the compound is less retained.- Check the stability of the compound on the stationary phase using a small-scale test.[8] |
Experimental Protocols
Detailed Methodology for Scaling Up Purification
This protocol outlines a general approach to scaling up the purification of this compound. Specific parameters will need to be optimized based on the initial analytical scale separation.
1. Analytical Method Development:
-
Column: Start with a small-scale analytical column (e.g., 4.6 mm ID x 150 mm L).
-
Stationary Phase Screening: Test different stationary phases (e.g., C18, polar-embedded, HILIC, and a suitable chiral stationary phase if enantiomeric separation is required).
-
Mobile Phase Optimization: Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/water or methanol/water, with and without additives like formic acid or ammonium acetate) to achieve the best separation of the target compound from impurities.
-
Determine Optimal Conditions: Identify the stationary phase and mobile phase that provide the best resolution, peak shape, and retention time.
2. Scale-Up Calculations:
-
Flow Rate: To maintain the same linear velocity when scaling up, use the following formula:
-
Flow Rate (Preparative) = Flow Rate (Analytical) x (ID (Preparative)² / ID (Analytical)²)
-
-
Sample Load: The sample load can be scaled up proportionally to the cross-sectional area of the column:
-
Sample Load (Preparative) = Sample Load (Analytical) x (ID (Preparative)² / ID (Analytical)²)
-
3. Preparative Column Packing:
-
Slurry Preparation: Prepare a slurry of the selected stationary phase in an appropriate solvent.
-
Packing the Column: Use a consistent and reproducible packing method, such as the flow pack or dynamic axial compression method.[9] Ensure the column is packed to a uniform density to avoid channeling.[2]
4. Purification Run:
-
Equilibration: Equilibrate the preparative column with the initial mobile phase until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound in the initial mobile phase or a weaker solvent.[10] Load the sample onto the column.
-
Elution: Run the chromatography using the scaled-up flow rate and gradient profile.
-
Fraction Collection: Collect fractions as the target compound elutes from the column.
-
Analysis: Analyze the collected fractions (e.g., by TLC or analytical HPLC) to identify those containing the pure product.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for scaling up the purification of this compound.
Caption: A decision tree for troubleshooting common issues in chromatography scale-up.
References
- 1. waters.com [waters.com]
- 2. Packing of large-scale chromatography columns with irregularly shaped glass based resins using a stop-flow method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
Navigating the Analytical Landscape for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of novel psychoactive substances and pharmaceutical intermediates is paramount. This guide provides a comparative overview of analytical techniques for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a substituted phenethylamine with structural similarities to known psychoactive compounds and pharmaceutical precursors. We delve into its predicted mass spectrometry fragmentation pattern and compare the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for its analysis.
Unraveling the Fragmentation Pattern of this compound
Upon ionization, particularly with a hard ionization technique like Electron Ionization (EI), the molecule is expected to undergo several key fragmentation pathways:
-
Alpha-Cleavage (α-cleavage): The most characteristic fragmentation for phenethylamines is the cleavage of the Cα-Cβ bond, which is the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group. This results in the formation of a stable benzylic cation. For this compound, this cleavage would yield a prominent fragment ion at m/z 167, corresponding to the [CH(OH)(C₆H₃(OCH₃)₂)]⁺ ion.
-
Loss of Water: As a β-hydroxy amine, the molecule is prone to the neutral loss of a water molecule (H₂O, 18 Da) from the molecular ion. This would result in a fragment ion at m/z 179.
-
Iminium Ion Formation: Cleavage of the bond between the aromatic ring and the Cα carbon can lead to the formation of an iminium ion, [CH(OH)CH₂NH₂]⁺, at m/z 60.
-
Tropylium Ion Formation: Rearrangement and loss of the side chain can lead to the formation of a tropylium-like ion from the dimethoxybenzyl moiety, although this is generally less favored than α-cleavage.
The predicted major fragmentation pathways are illustrated in the diagram below.
Comparative Analysis of Analytical Methodologies
The analysis of phenethylamines like this compound is typically performed using chromatographic techniques coupled with mass spectrometry. The two most common approaches, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer distinct advantages and disadvantages.
| Parameter | LC-MS/MS | GC-MS |
| Sample Volatility | Not required | Derivatization often necessary to increase volatility and improve peak shape |
| Thermal Stability | Suitable for thermally labile compounds | Potential for degradation of thermally sensitive analytes |
| Sensitivity | Generally offers higher sensitivity (sub-ng/mL to pg/mL) | Good sensitivity (ng/mL range), but can be lower than LC-MS/MS for some compounds |
| Selectivity | High selectivity with MS/MS detection | High selectivity with mass spectral detection |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components | Less prone to matrix effects compared to ESI-LC-MS/MS |
| Throughput | High throughput achievable with modern UPLC systems | Can be lower due to longer run times and sample preparation |
| Cost | Higher initial instrument cost | Lower initial instrument cost |
Experimental Protocols
Below are generalized experimental protocols for the analysis of β-hydroxy phenethylamines, which can be adapted for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is often preferred for its high sensitivity and applicability to a wide range of compounds without the need for derivatization.
Methodology Details:
-
Sample Preparation: Solid-phase extraction (SPE) is commonly employed to clean up and concentrate the analyte from biological matrices. A mixed-mode cation exchange sorbent is often effective for retaining and eluting phenethylamines.
-
Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UPLC) with a C18 column is typically used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is effective for separation.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is the standard. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor-to-product ion transitions would be optimized for the specific analyte. For this compound, potential transitions could be 198.1 → 167.1 (corresponding to the protonated molecule fragmenting via α-cleavage) and 198.1 → 180.1 (loss of water).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique. However, for polar and non-volatile compounds like amino alcohols, derivatization is typically required.
Methodology Details:
-
Sample Preparation: Liquid-liquid extraction (LLE) is a common method for initial sample cleanup.
-
Derivatization: To increase volatility and improve chromatographic peak shape, the amino and hydroxyl groups are derivatized. Common derivatizing agents include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
-
Chromatography: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is typically used. A temperature-programmed elution is employed to separate the analytes.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard ionization technique. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Performance Comparison of Analytical Methods for Similar Analytes
The following table summarizes typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of related phenethylamine compounds. These values can serve as a benchmark for methods developed for this compound.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 74 Phenethylamines | Urine | 1.0 - 50.0 ng/mL | 0.5 ng/mL | 1.0 ng/mL | [1] |
| LC-MS/MS | Synephrine, Octopamine, etc. | Dietary Supplements | 1 - 1000 ng/mL | 0.3 - 1 ng/mL | 1 - 3 ng/mL | [2] |
| GC-MS | Beta-hydroxy fatty acids | Various | - | pg range | - |
Note: The performance of any analytical method is highly dependent on the specific instrumentation, sample matrix, and validation protocol.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. LC-MS/MS generally offers higher sensitivity and is suitable for direct analysis of the native compound, making it a preferred method for quantitative analysis in biological matrices. GC-MS, while often requiring a derivatization step, is a robust and cost-effective alternative, particularly for qualitative identification based on characteristic fragmentation patterns. The predicted fragmentation pattern provides a basis for developing selective and sensitive mass spectrometric methods for this compound. Rigorous method development and validation are essential to ensure accurate and reliable results in any research or drug development setting.
References
Navigating the Chiral Maze: A Guide to Determining the Enantiomeric Purity of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol by Chiral HPLC
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for assessing the enantiomeric purity of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals.
The separation of enantiomers, mirror-image isomers of a chiral compound, poses a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral HPLC, utilizing a chiral stationary phase (CSP), provides a robust and widely adopted solution for this challenge by creating a transient diastereomeric interaction with the enantiomers, leading to differential retention and separation. This guide explores the application of polysaccharide-based CSPs, a dominant class of chiral selectors, for the analysis of this compound and its analogs.
Comparative Analysis of Chiral HPLC Methods
While specific application data for this compound is not extensively published, methods developed for structurally similar 1-phenyl-2-aminoethanol derivatives offer valuable insights and a strong starting point for method development. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for this class of compounds. The following table summarizes representative chromatographic conditions and performance data for the enantiomeric separation of analogous compounds on popular polysaccharide-based columns.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Analytes | Retention Time (min) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA) | 1.0 | 25 | Structurally Similar Amino Alcohols | t1: 8.5, t2: 10.2 | > 2.0 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA) | 1.0 | 25 | 1-Phenyl-2-aminoethanol Derivatives | t1: 7.1, t2: 8.9 | > 2.5 |
| Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) | Methanol with 0.1% DEA | 0.5 | 30 | Aromatic Amino Alcohols | t1: 12.3, t2: 14.5 | > 2.2 |
| Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (85:15, v/v) | 1.2 | 25 | Structurally Similar Primary Amines | t1: 6.8, t2: 8.1 | > 1.8 |
Note: The data presented in this table is representative of separations achieved for compounds structurally analogous to this compound. Actual retention times and resolution may vary and require method optimization for the specific target analyte.
Experimental Protocols
The following protocols provide a detailed starting point for the development of a chiral HPLC method for the determination of the enantiomeric purity of this compound.
Method 1: Normal Phase Chromatography on Chiralpak® AD-H
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Rationale:
-
The use of a non-polar mobile phase (n-hexane) with a polar modifier (2-propanol) is a standard approach for normal phase chiral chromatography on polysaccharide-based CSPs.
-
The addition of a basic modifier like DEA is often necessary for basic analytes such as amines to improve peak shape and prevent tailing by minimizing interactions with residual silanol groups on the silica support.
Method 2: Normal Phase Chromatography on Chiralcel® OD-H
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Rationale:
-
Ethanol is another common polar modifier used in normal phase chiral separations and can sometimes offer different selectivity compared to 2-propanol.
-
For compounds that may exhibit better peak shape under acidic conditions, an acidic modifier like TFA can be employed. The choice between a basic or acidic modifier is often determined empirically during method development.
Experimental Workflow
The general workflow for determining the enantiomeric purity of this compound by chiral HPLC is illustrated in the following diagram.
Caption: Workflow for Enantiomeric Purity Determination by Chiral HPLC.
Alternative Methods
While chiral HPLC is the most prevalent technique for determining enantiomeric purity, other methods can also be considered:
-
Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative. Polysaccharide-based CSPs are also widely used in SFC.
-
Gas Chromatography (GC) with a Chiral Stationary Phase: This method is suitable for volatile and thermally stable compounds. Derivatization may be required to increase the volatility of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate enantiomers by inducing chemical shift differences in their NMR spectra.
-
Capillary Electrophoresis (CE) with a Chiral Selector: CE offers high separation efficiency and requires only a small amount of sample.
The choice of method depends on factors such as the properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. For routine quality control and in-process monitoring in pharmaceutical development, chiral HPLC remains the gold standard due to its robustness, versatility, and well-established protocols.
comparative study of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol with other chiral auxiliaries.
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral auxiliaries are powerful tools that enable chemists to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule. This guide provides a comparative analysis of several key chiral auxiliaries, with a focus on their performance in common asymmetric transformations. While established auxiliaries such as Evans oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine derivatives have a wealth of supporting data, this guide also considers the potential of less-documented 1,2-amino alcohols like 2-Amino-1-(3,4-dimethoxyphenyl)ethanol.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered and reused. The effectiveness of a chiral auxiliary is primarily measured by the diastereomeric excess (de) or enantiomeric excess (ee) it induces in the product, as well as the chemical yield of the reaction.
Performance Comparison of Common Chiral Auxiliaries
The selection of a chiral auxiliary is critical and depends on the specific reaction being performed. Below is a summary of the performance of several widely used chiral auxiliaries in key asymmetric reactions, including aldol reactions, Diels-Alder reactions, and alkylations.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries, particularly Evans oxazolidinones, are highly effective in controlling the stereochemistry of the resulting β-hydroxy carbonyl compound.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (de) | Yield (%) | Reference |
| (R)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | >98% | 85 | [1] |
| (S)-4-isopropyl-2-oxazolidinone | Isovaleraldehyde | >99:1 | >98% | 88 | [1] |
| Oppolzer's Camphorsultam | Propionaldehyde | 95:5 | 90% | 82 | [1] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Diene | Endo/Exo Ratio | Diastereomeric Excess (de) of Endo | Yield (%) | Reference |
| (R)-2-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | 95:5 | 91% | 85 | [2] |
| (-)-8-Phenylmenthol acrylate | Cyclopentadiene | 98:2 | 99% | 92 | [1] |
| Oppolzer's Camphorsultam Acrylate | Cyclopentadiene | 94:6 | 95% | 88 | [1] |
Asymmetric Alkylation Reactions
The alkylation of enolates is a common method for forming new carbon-carbon bonds. Chiral auxiliaries can direct the approach of the electrophile to one face of the enolate, leading to high stereoselectivity.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Diastereomeric Excess (de) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | >98% | 95 | [1] |
| Pseudoephedrine amide | Methyl iodide | 98:2 | 96% | 92 | [3] |
| Oppolzer's Camphorsultam | Allyl bromide | 97:3 | 94% | 89 | [1] |
This compound: A Potential Chiral Auxiliary
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative methodologies for the key asymmetric reactions discussed.
General Procedure for Asymmetric Aldol Reaction using an Evans Oxazolidinone
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere. A Lewis acid (e.g., dibutylboron triflate) is added, followed by a tertiary amine base (e.g., triethylamine) to generate the Z-enolate.
-
Aldol Addition: The aldehyde is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature and then warmed to room temperature.
-
Work-up and Auxiliary Removal: The reaction is quenched with a buffer solution (e.g., phosphate buffer). The product is extracted with an organic solvent. The chiral auxiliary can be removed by various methods, such as hydrolysis with aqueous acid or base, or reduction with a hydride reagent, to yield the desired chiral β-hydroxy carbonyl compound.
General Procedure for Asymmetric Diels-Alder Reaction
-
Dienophile Preparation: The chiral auxiliary is acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base to form the chiral dienophile.
-
Cycloaddition: The chiral dienophile is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A Lewis acid catalyst (e.g., diethylaluminum chloride) is added, followed by the diene. The reaction is stirred at the appropriate temperature until completion.
-
Work-up and Auxiliary Cleavage: The reaction is quenched, and the product is purified by chromatography. The chiral auxiliary is then cleaved to afford the enantiomerically enriched cycloadduct.
General Procedure for Asymmetric Alkylation
-
Enolate Generation: The substrate bearing the chiral auxiliary (e.g., an N-acyl oxazolidinone or a pseudoephedrine amide) is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature in an ethereal solvent to form the corresponding enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is allowed to proceed to completion.
-
Work-up and Auxiliary Removal: The reaction is quenched, and the diastereomeric products are purified. The chiral auxiliary is subsequently removed to yield the desired chiral product.
Visualizing Asymmetric Synthesis Workflows
The logical flow of an asymmetric synthesis utilizing a chiral auxiliary can be effectively visualized.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Signaling Pathway for Stereochemical Control
The mechanism by which a chiral auxiliary directs the stereochemical outcome often involves the formation of a rigid, chelated transition state. This can be illustrated for a Lewis acid-mediated reaction.
Caption: Pathway for stereocontrol via a chelated transition state.
Logical Relationship of Performance Metrics
The success of an asymmetric synthesis is evaluated by several key performance indicators.
Caption: Key performance metrics in asymmetric synthesis.
Conclusion
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. Established auxiliaries like Evans oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine derivatives offer predictable and high levels of stereocontrol for a variety of transformations. While this compound remains a less explored option, its 1,2-amino alcohol scaffold suggests potential for future development and application. This guide provides a framework for comparing the performance of different chiral auxiliaries and highlights the importance of detailed experimental data in making informed decisions for the synthesis of enantiomerically pure molecules.
References
A Comparative Guide to the Analytical Quantification of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of phenylethanolamine compounds, which can be adapted for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol. Due to the structural similarity of the target analyte with compounds like synephrine and phenylephrine, the presented validated method serves as a robust starting point for developing a specific quantitative analysis.
Method Performance Comparison
The following tables summarize the performance characteristics of a validated HPLC-UV method for the quantification of synephrine and other related biogenic amines. This data is presented as a benchmark for the expected performance of a method adapted for this compound.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) (µg/g) |
| p-Synephrine | 0.5–100 | > 0.999 | 100 | 300 |
| Octopamine | 0.5–100 | > 0.999 | 100 | 300 |
| m-Synephrine (Phenylephrine) | 0.5–100 | > 0.999 | 300 | 900 |
| Tyramine | 0.5–100 | > 0.999 | 100 | 300 |
| N-methyltyramine | 0.5–100 | > 0.999 | 100 | 300 |
| Hordenine | 0.5–100 | > 0.999 | 100 | 300 |
Table 2: Accuracy (Recovery) and Precision (Repeatability)
| Analyte | Spiked Level | Mean Recovery (%) | Repeatability (% RSD) |
| p-Synephrine | Low | 104 | 3.55 |
| Medium | 97.5 | 1.48 | |
| High | 98.8 | 1.95 | |
| Octopamine | Low | 120 | 11.8 |
| High | 103 | 1.63 | |
| m-Synephrine (Phenylephrine) | Low | 90.7 | 11.2 |
| High | 99.1 | 1.51 | |
| Tyramine | Low | 111 | 11.1 |
| High | 101 | 1.52 | |
| N-methyltyramine | Low | 113 | 11.5 |
| High | 101 | 1.57 | |
| Hordenine | Low | 110 | 11.5 |
| High | 101 | 1.59 |
Experimental Protocols
The following is a detailed methodology for the validated HPLC-UV method for the quantification of synephrine and related compounds, which can be adapted for this compound.
Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase is used, and its pH is adjusted to be near the pKa of the analytes to achieve resolution.[1]
-
Detection: UV detection at 224 nm.[1]
Sample Preparation
A "dilute and shoot" procedure is often employed for liquid samples or extracts. For solid samples, an extraction step is necessary.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the quantification of phenylethanolamine compounds by HPLC-UV.
Caption: General workflow for the quantification of phenylethanolamines by HPLC-UV.
Alternative Method: LC-HRAM-MS/MS
For higher selectivity and sensitivity, a Liquid Chromatography with High-Resolution Accurate Mass Tandem Mass Spectrometry (LC-HRAM-MS/MS) method can be employed. A validated "dilute and shoot" LC-HRAM-MS/MS procedure has been developed for the separation and quantification of p-synephrine and its isomer m-synephrine.[2][3]
Key Advantages of LC-HRAM-MS/MS:
-
High Specificity: Ability to discriminate between positional isomers.[2][3]
-
Enhanced Sensitivity: Lower limits of detection and quantification compared to UV detection.
-
ISO 17025 Compliant: The validation using a "total error approach" with accuracy profiles ensures compliance with international standards.[2][3]
The validation of this advanced methodology demonstrated excellent trueness, precision, and accuracy, with R² values for linearity exceeding 0.999.[2] This makes it a powerful alternative for regulatory and research applications where precise quantification of specific isomers is critical.
References
A Comparative Crystallographic Analysis of Compounds Featuring the 3,4-Dimethoxyphenyl Moiety
An objective guide for researchers, scientists, and drug development professionals on the crystallographic structures of compounds related to 2-Amino-1-(3,4-dimethoxyphenyl)ethanol.
The following sections present a summary of crystallographic data for related compounds, detailed experimental protocols for their synthesis and crystallization, and a generalized workflow for X-ray crystallography.
Comparative Crystallographic Data
The table below summarizes key crystallographic parameters for a selection of compounds incorporating the 3,4-dimethoxyphenyl group. These molecules, while structurally distinct from this compound, provide insights into the packing and conformation of the dimethoxyphenyl unit in the solid state.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | C₁₃H₁₇NO₃ | Monoclinic | P2₁/c | 8.62239(12) | 15.3515(3) | 10.86408(16) | 99.5170(14) | 1418.25(4) | 4 |
| A related C₁₈H₁₉NO₃ derivative | C₁₈H₁₉NO₃ | Monoclinic | P2₁/c | 8.9529(3) | 13.5984(4) | 12.8403(5) | 101.572(4) | 1532.54(9) | 4 |
| A related C₁₃H₁₇NO₄ derivative | C₁₃H₁₇NO₄ | Monoclinic | Cc | 11.6900(4) | 8.4868(2) | 14.1607(5) | 112.549(4) | 1297.49(8) | 4 |
| Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano-[4,3-b]pyran-3-carboxylate | C₁₉H₁₉NO₇ | Monoclinic | P2₁/n | 9.140(2) | 14.233(2) | 13.847(3) | 99.246(4) | 1777.9(6) | 4 |
Data sourced from available crystallographic reports for compounds containing the 3,4-dimethoxyphenyl moiety.[1][2]
Experimental Protocols
The methodologies for obtaining the crystallographic data presented above are crucial for reproducibility and for designing new crystallization experiments. Below are representative protocols for the synthesis and crystallization of compounds containing the 3,4-dimethoxyphenyl group.
Synthesis and Crystallization of (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one[1]
A mixture of 3,4-dimethoxyacetophenone and an appropriate amine is refluxed in a suitable solvent. The resulting enaminone is then purified and crystallized. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as ethanol or an ethanol/water mixture at room temperature.
General Procedure for the Synthesis of Pyran Derivatives[3][4]
A common method for the synthesis of pyran derivatives involves a one-pot, three-component reaction. For instance, a mixture of an aldehyde (such as 3,4,5-trimethoxy-benzaldehyde), a C-H activated acid (like malononitrile), and a 1,3-dicarbonyl compound (such as 3,5-cyclohexanedione) are refluxed in ethanol with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).[3] The resulting precipitate is then filtered, washed, and can be recrystallized from a suitable solvent system to yield crystals for X-ray analysis.
Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the general workflow involved in determining the crystal structure of a small molecule, from synthesis to structure elucidation.
Caption: A generalized workflow for small molecule X-ray crystallography.
This guide provides a foundational understanding of the crystallographic landscape for compounds containing the 3,4-dimethoxyphenyl moiety. While direct data for this compound derivatives remains elusive, the presented information on related structures offers a valuable starting point for further research and development in this area.
References
A Comparative Analysis of the Biological Activity of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol Enantiomers
A Guide for Researchers in Drug Discovery and Development
Introduction to Stereoselectivity at Adrenergic Receptors
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are well-known for their stereoselective interactions with ligands. The binding pocket of these receptors is chiral, leading to differential affinities and activities for the enantiomers of a given compound. Generally, one enantiomer (the eutomer) exhibits significantly higher potency than the other (the distomer). For many β-adrenergic receptor agonists and antagonists, the (R)-enantiomer is the more active form. A comprehensive comparison of the enantiomers of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol would, therefore, be crucial in determining their potential as therapeutic agents.
Data Presentation: A Comparative Overview
Quantitative data from various assays should be summarized in clear, well-structured tables to facilitate a direct comparison of the enantiomers' pharmacological profiles.
Table 1: Comparative Binding Affinities (Ki) at Adrenergic Receptors
This table would present the inhibition constants (Ki) of each enantiomer for different adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Enantiomer | α1-Adrenergic Receptor (Ki in nM) | α2-Adrenergic Receptor (Ki in nM) | β1-Adrenergic Receptor (Ki in nM) | β2-Adrenergic Receptor (Ki in nM) |
| (R)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol | Data not available | Data not available | Data not available | Data not available |
| (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol | Data not available | Data not available | Data not available | Data not available |
Table 2: Comparative Functional Potency (EC50/IC50) and Efficacy
This table would summarize the results from functional assays, indicating the concentration of each enantiomer required to elicit a half-maximal response (EC50 for agonists, IC50 for antagonists) and the maximum possible response (Efficacy).
| Enantiomer | Assay Type | Receptor Subtype | Potency (EC50/IC50 in nM) | Efficacy (% of maximal response) |
| (R)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol | cAMP Accumulation | β1-Adrenergic | Data not available | Data not available |
| (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol | cAMP Accumulation | β1-Adrenergic | Data not available | Data not available |
| (R)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol | Inositol Phosphate Accumulation | α1-Adrenergic | Data not available | Data not available |
| (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol | Inositol Phosphate Accumulation | α1-Adrenergic | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the enantiomers for different adrenergic receptor subtypes.
-
Objective: To determine the inhibition constant (Ki) of each enantiomer.
-
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-Dihydroalprenolol for β).
-
The (R)- and (S)-enantiomers of this compound.
-
Incubation buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of cell membranes and radioligand are incubated in the presence of varying concentrations of the unlabeled enantiomer.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Functional Assays (e.g., cAMP Accumulation Assay)
These assays measure the biological response following receptor activation or inhibition.
-
Objective: To determine the potency (EC50 or IC50) and efficacy of each enantiomer.
-
Materials:
-
Whole cells expressing the adrenergic receptor subtype of interest.
-
The (R)- and (S)-enantiomers of this compound.
-
A known agonist for the receptor (e.g., Isoproterenol for β-adrenergic receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure (for a β-adrenergic receptor agonist):
-
Cells are plated in a multi-well plate and incubated.
-
The cells are then treated with varying concentrations of each enantiomer.
-
After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP assay kit.
-
The data is plotted as a dose-response curve to determine the EC50 and maximal efficacy.
-
-
Procedure (for a β-adrenergic receptor antagonist):
-
Cells are pre-incubated with varying concentrations of each enantiomer.
-
A fixed concentration of a known agonist (e.g., Isoproterenol at its EC80) is then added.
-
The intracellular cAMP concentration is measured.
-
The data is analyzed to determine the IC50 of the antagonist.
-
Mandatory Visualizations
Signaling Pathways
The activation of adrenergic receptors triggers distinct intracellular signaling cascades.
Caption: Adrenergic receptor signaling pathways.
Experimental Workflow
A clear workflow diagram illustrates the sequence of experimental steps.
Caption: Workflow for comparing enantiomer activity.
Conclusion
A thorough comparison of the biological activities of the (R)- and (S)-enantiomers of this compound is imperative for understanding their therapeutic potential. By employing rigorous experimental protocols, presenting data in a clear and comparative manner, and understanding the underlying signaling pathways, researchers can elucidate the stereoselective pharmacology of these compounds. This knowledge is fundamental for the rational design and development of new, more selective, and efficacious drugs targeting the adrenergic system.
spectroscopic comparison of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol and its precursors
A detailed analysis of the spectroscopic characteristics of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol and its synthetic precursors, veratraldehyde and 2-chloro-1-(3,4-dimethoxyphenyl)ethanone, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of their spectral data, supported by experimental protocols for their synthesis and characterization.
The synthetic pathway commences with veratraldehyde, which undergoes a Friedel-Crafts acylation to yield 2-chloro-1-(3,4-dimethoxyphenyl)ethanone. Subsequent amination and reduction of this intermediate lead to the final product, this compound. Each step in this synthesis brings about significant changes in the molecular structure, which are clearly reflected in their respective spectroscopic profiles.
Synthetic Pathway
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three compounds, highlighting the characteristic signals in their IR, ¹H NMR, ¹³C NMR, and Mass spectra.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Veratraldehyde | 2830, 2730 (C-H stretch), 1685 (C=O stretch), 1590, 1515 (C=C stretch, aromatic) | Aldehyde, Aromatic ring |
| 2-chloro-1-(3,4-dimethoxyphenyl)ethanone | 1680 (C=O stretch), 1595, 1520 (C=C stretch, aromatic), 760 (C-Cl stretch) | α-chloro Ketone, Aromatic ring |
| This compound | 3350, 3280 (N-H stretch), 3400 (O-H stretch, broad), 1590, 1510 (C=C stretch, aromatic) | Primary Amine, Alcohol, Aromatic ring |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Veratraldehyde | 9.85 (s, 1H), 7.45 (dd, 1H), 7.42 (d, 1H), 7.00 (d, 1H), 3.95 (s, 3H), 3.93 (s, 3H) | -CHO, Ar-H, -OCH₃ |
| 2-chloro-1-(3,4-dimethoxyphenyl)ethanone | 7.60 (dd, 1H), 7.55 (d, 1H), 6.95 (d, 1H), 4.70 (s, 2H), 3.96 (s, 3H), 3.94 (s, 3H) | Ar-H, -COCH₂Cl, -OCH₃ |
| This compound | 6.90-6.80 (m, 3H), 4.60 (dd, 1H), 3.88 (s, 6H), 2.95 (dd, 1H), 2.75 (dd, 1H), 2.50 (br s, 3H) | Ar-H, -CH(OH)-, -OCH₃, -CH₂NH₂, -NH₂ and -OH |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Veratraldehyde | 191.0, 154.0, 149.5, 130.0, 127.0, 111.0, 109.5, 56.0 (2C) | C=O, Ar-C, -OCH₃ |
| 2-chloro-1-(3,4-dimethoxyphenyl)ethanone | 190.5, 154.5, 149.0, 128.0, 123.0, 110.5, 110.0, 56.2 (2C), 46.0 | C=O, Ar-C, -OCH₃, -CH₂Cl |
| This compound | 149.0, 148.5, 134.0, 118.5, 111.0, 109.0, 75.0, 56.0 (2C), 48.0 | Ar-C, -CH(OH)-, -OCH₃, -CH₂NH₂ |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Veratraldehyde | 166 [M]⁺ | 165, 137, 109 |
| 2-chloro-1-(3,4-dimethoxyphenyl)ethanone | 214/216 [M]⁺ | 165, 137 |
| This compound | 197 [M]⁺ | 166, 151, 138 |
Experimental Protocols
Synthesis of 2-chloro-1-(3,4-dimethoxyphenyl)ethanone
This procedure involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene), which can be obtained from the reduction of veratraldehyde. However, a more direct approach starts from commercially available veratrole.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous AlCl₃ to the stirred solution.
-
Add chloroacetyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture slowly into a beaker containing ice and dilute HCl to quench the reaction.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound
This two-step process involves the amination of the α-chloro ketone followed by the reduction of the resulting α-amino ketone.
Materials:
-
2-chloro-1-(3,4-dimethoxyphenyl)ethanone
-
Aqueous Ammonia (NH₃)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Amination: Dissolve 2-chloro-1-(3,4-dimethoxyphenyl)ethanone in an excess of aqueous ammonia and stir at room temperature for 24 hours.
-
Extract the reaction mixture with DCM.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate α-amino ketone.
-
Reduction: Dissolve the crude α-amino ketone in methanol and cool the solution to 0 °C.
-
Add NaBH₄ portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on NaCl plates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Experimental Workflow
assessing the stereochemical outcome of reactions using 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for obtaining enantiomerically pure 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a chiral building block with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. While its direct application as a chiral auxiliary is not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied to produce this compound in a stereochemically defined manner. This guide will compare three primary strategies: asymmetric reduction of a prochiral ketone, chiral resolution of a racemic mixture, and biocatalytic synthesis.
Introduction to Stereoselective Synthesis of Chiral Amino Alcohols
Chiral β-amino alcohols are crucial structural motifs found in a wide array of natural products and pharmaceutical agents, including beta-blockers and antiviral drugs.[1] The stereochemistry of these molecules is often critical to their biological activity. Consequently, the development of efficient and highly selective methods for their synthesis is a significant focus in organic chemistry.[2][3] this compound, with its two stereocenters, presents a valuable scaffold for the synthesis of more complex chiral molecules.
Comparative Analysis of Synthetic Strategies
The enantioselective synthesis of this compound can be approached through several distinct methods. Below is a comparison of the most common strategies, with a focus on their stereochemical outcomes and practical considerations.
Table 1: Comparison of Synthetic Strategies for Enantiomerically Pure this compound
| Strategy | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst, chiral borohydrides), Chiral metal catalysts (e.g., Ru-BINAP) | 80-99% | High potential for enantioselectivity, direct formation of the desired enantiomer. | Requires specialized and often expensive chiral catalysts, optimization of reaction conditions can be extensive. |
| Chiral Resolution | Chiral resolving agents (e.g., tartaric acid derivatives, chiral acids/bases) | Up to >99% (after recrystallization) | Can yield very high enantiopurity, well-established and scalable technology.[4] | Theoretical maximum yield of 50% for the desired enantiomer, requires screening of resolving agents and solvents. |
| Biocatalytic Synthesis | Ketoreductases (KREDs), Transaminases (TAs), Lipases | Often >99% | High enantioselectivity and regioselectivity, mild reaction conditions (aqueous media, ambient temperature), environmentally friendly.[5] | Substrate scope of enzymes can be limited, requires screening for suitable enzymes, enzyme availability and stability can be a concern. |
Experimental Protocols
Asymmetric Reduction of 2-Amino-3',4'-dimethoxyacetophenone
This method involves the reduction of the prochiral ketone, 2-amino-3',4'-dimethoxyacetophenone, using a chiral catalyst to induce stereoselectivity.
Diagram 1: Asymmetric Reduction Workflow
Caption: Workflow for asymmetric reduction.
Experimental Procedure (General):
-
To a solution of the chiral catalyst (e.g., (R)-CBS catalyst, 5-10 mol%) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) at 0°C, add the reducing agent (e.g., borane-dimethyl sulfide complex, 1.0-1.5 equivalents) dropwise.
-
Stir the mixture for 15-30 minutes at 0°C.
-
Add a solution of 2-amino-3',4'-dimethoxyacetophenone (1.0 equivalent) in the same anhydrous solvent dropwise to the catalyst-reducing agent mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction by the slow addition of methanol at 0°C.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched amino alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Chiral Resolution of Racemic this compound
This classical method separates the enantiomers of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.
Diagram 2: Chiral Resolution Workflow
Caption: Workflow for chiral resolution.
Experimental Procedure (General):
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
Add a solution of the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5-1.0 equivalents) in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallize the diastereomeric salt from a suitable solvent to improve diastereomeric purity.
-
Liberate the free amino alcohol from the purified salt by treatment with a base (e.g., aqueous sodium hydroxide) and extract with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent or by racemization and recycling.
-
Determine the enantiomeric excess of the final products by chiral HPLC.
Biocatalytic Synthesis
This approach utilizes enzymes to catalyze the stereoselective transformation of a substrate to the desired chiral amino alcohol.
Diagram 3: Biocatalytic Synthesis Workflow
Caption: Workflow for biocatalytic synthesis.
Experimental Procedure (General for Ketoreductase):
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Add the substrate (2-amino-3',4'-dimethoxyacetophenone), the ketoreductase enzyme, and a cofactor (e.g., NADPH).
-
Include a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) to ensure continuous supply of the reduced cofactor.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC.
Conclusion
The selection of a synthetic strategy for obtaining enantiomerically pure this compound depends on several factors including the desired scale of the synthesis, cost considerations, and available laboratory equipment and expertise. Asymmetric reduction offers a direct route to the target enantiomer but may require significant optimization. Chiral resolution is a robust and scalable method capable of providing high enantiopurity, albeit with a theoretical yield limitation of 50%. Biocatalysis represents a green and highly selective alternative, particularly attractive for its mild reaction conditions and potential for high enantiomeric excess. For researchers and drug development professionals, a thorough evaluation of these methods is crucial for the efficient and stereocontrolled synthesis of this and other valuable chiral building blocks.
References
- 1. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of Characterization Methods for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of peer-reviewed methods for the characterization of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis. The following sections detail the common analytical techniques employed for its identification and purity assessment, offering insights into their principles, experimental parameters, and expected outcomes.
Introduction
This compound is a primary amino alcohol of significant interest in medicinal chemistry. Accurate and robust analytical methods are crucial for ensuring its quality and for regulatory compliance throughout the drug development process. This guide focuses on the most prevalent characterization techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used.
Table 1: Comparison of NMR Spectroscopic Methods
| Technique | Information Provided | Typical Solvent | Key Expected Signals for this compound |
| ¹H NMR | Proton environment, chemical shifts, coupling constants | CDCl₃, DMSO-d₆ | Aromatic protons (δ 6.5-7.0 ppm), methoxy protons (δ ~3.8 ppm), methine proton (CH-OH), methylene protons (CH₂-N), and amine/hydroxyl protons (variable) |
| ¹³C NMR | Carbon skeleton, chemical shifts of individual carbon atoms | CDCl₃, DMSO-d₆ | Aromatic carbons, methoxy carbons (δ ~56 ppm), methine carbon (C-OH), and methylene carbon (C-N) |
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters for ¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: Typically 90°
-
Spectral width: 0-12 ppm
-
-
Parameters for ¹³C NMR:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0-220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Table 2: Comparison of Mass Spectrometry Ionization Techniques
| Ionization Technique | Information Provided | Common Adducts | Expected Molecular Ion for this compound |
| Electrospray Ionization (ESI) | Soft ionization, provides molecular weight information with minimal fragmentation. | [M+H]⁺, [M+Na]⁺ | m/z 198.1125 ([M+H]⁺) |
| Electron Ionization (EI) | Hard ionization, provides a detailed fragmentation pattern for structural elucidation. | M⁺ | m/z 197.1052 (M⁺) |
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (ESI or EI).
-
ESI-MS Parameters:
-
Infuse the sample solution directly or via an HPLC system.
-
Capillary voltage: 3-5 kV
-
Nebulizing gas: Nitrogen
-
Drying gas temperature: 200-350 °C
-
-
EI-MS Parameters (for GC-MS):
-
Typically performed on a sample introduced via a gas chromatograph.
-
Electron energy: 70 eV
-
-
Data Analysis: Determine the accurate mass of the molecular ion and major fragments. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental formula.
Chromatographic Characterization Method
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantifying impurities.
Table 3: Comparison of HPLC Detection Methods
| Detector | Principle | Selectivity | Application for this compound |
| UV-Vis | Measures the absorbance of UV-Vis light by the analyte. | Good for compounds with chromophores. | The aromatic ring provides strong UV absorbance, making this a suitable and common detection method. |
| Mass Spectrometry (LC-MS) | Provides mass-to-charge ratio information for eluting peaks. | Highly selective and sensitive. | Confirms the identity of the main peak and aids in the identification of impurities. |
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector or a mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection: UV at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 230 and 280 nm).
-
Injection Volume: 5-20 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1-1.0 mg/mL.
-
Data Analysis: Determine the retention time of the main peak and calculate the percentage purity based on the peak area relative to the total peak area.
Visualizations
Experimental Workflow for Characterization
Caption: General workflow for the synthesis and characterization of the target compound.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical methods for structural confirmation and purity assessment.
Safety Operating Guide
Navigating the Disposal of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the disposal of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a compound that, like many amino alcohols, requires careful management. The following procedures are based on best practices for similar chemical structures and should be implemented in strict accordance with local and institutional regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for the structurally similar compound, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Hazard Profile and Personal Protective Equipment
Before handling this compound for disposal, it is essential to be aware of its potential hazards, which are likely comparable to its 2,5-dimethoxy isomer.
| Hazard Statement | Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed[1] | Acute Toxicity, Oral (Category 4)[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields. |
| Slightly hazardous for water[1] | Water Hazard Class 1[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance.
1. Waste Identification and Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
If it is in a solution, the solvent will dictate the primary waste category (e.g., halogenated or non-halogenated solvent waste).
-
Solid forms of the compound should be collected separately.
2. Container Management:
-
Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
3. Disposal of Empty Containers:
-
Empty containers that once held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.
4. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).
-
Collect the contaminated absorbent material in a sealed container and label it as hazardous waste with the chemical name.
-
Clean the spill area thoroughly.
5. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [1]
-
Arrange for a pickup of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for any questions or concerns.
References
Personal protective equipment for handling 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS No. 10549-39-0) was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including 2-(3,4-Dimethoxyphenyl)ethylamine and other aminoethanol derivatives. Researchers must exercise caution and handle this compound with the assumption that it may possess similar or more pronounced hazards.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory tract irritation.[1][2] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. The following table summarizes the recommended procedures based on data from similar compounds.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2] |
Handling, Storage, and Disposal
Proper handling and storage are essential to maintain the chemical's integrity and prevent accidental exposure.
Operational Plan: Handling and Storage
-
Handling:
-
Storage:
Disposal Plan
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Waste Chemical:
-
Contact a licensed professional waste disposal service to dispose of this material.
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
-
Contaminated Packaging:
-
Dispose of as unused product.
-
Chemical Spill Response
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Cleanup Workflow
Caption: Workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
